molecular formula C23H32O5 B15595947 Ingenol-5,20-acetonide

Ingenol-5,20-acetonide

Cat. No.: B15595947
M. Wt: 388.5 g/mol
InChI Key: ONMDPPVVEFWDOD-RFBWGUFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol-5,20-acetonide is a useful research compound. Its molecular formula is C23H32O5 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

(1S,6R,13S)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one

InChI

InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3/t12?,14-,15?,16?,17?,19+,22-,23?/m0/s1

InChI Key

ONMDPPVVEFWDOD-RFBWGUFESA-N

Origin of Product

United States

Foundational & Exploratory

Ingenol-5,20-acetonide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ingenol-5,20-acetonide, a key intermediate in the synthesis of biologically active ingenol (B1671944) derivatives. The document covers its chemical and physical properties, its role in the synthesis of potent Protein Kinase C (PKC) activators, and the associated signaling pathways and experimental protocols.

Core Properties of this compound

This compound is a synthetically derived diterpenoid and a crucial starting material for the preparation of various ingenol esters. Its acetonide group at the 5 and 20 positions provides stability and allows for selective functionalization at other positions of the ingenol core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 77573-43-4[1][2]
Molecular Formula C₂₃H₃₂O₅[1]
Molecular Weight 388.5 g/mol [1]
Appearance White solid[1]
Purity ≥95% (HPLC)[1]
Solubility Soluble in methanol, DMSO, dichloromethane, acetone, and ethyl acetate.[1][2][1][2]
Storage Long-term storage at -20°C is recommended. The compound is stable for at least one year under these conditions.[1][1]
Stability Stable under mild conditions but sensitive to strong acids or bases, which can lead to esterification or ether formation. High temperatures can affect the ring structure and double bonds.[2][2]

Biological Activity and Mechanism of Action of Ingenol Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, most notably ingenol-3-angelate (also known as ingenol mebutate or PEP005), exhibit potent biological activity. These derivatives are recognized as powerful activators of Protein Kinase C (PKC) isozymes.

The primary mechanism of action of ingenol esters involves the activation of PKC, particularly the novel PKC delta (PKCδ) isoform. This activation triggers a cascade of downstream signaling events, leading to a dual mechanism of action: rapid induction of cell death in cancer cells and a localized inflammatory response.

The activation of PKCδ by ingenol esters leads to the modulation of several key signaling pathways, including the Ras/Raf/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This ultimately results in cell cycle arrest, apoptosis, and necrosis in targeted cancer cells.

Below is a diagram illustrating the signaling pathway modulated by ingenol esters.

Ingenol_Ester_Signaling_Pathway Signaling Pathway of Ingenol Esters IngenolEster Ingenol Ester (e.g., Ingenol-3-angelate) PKCdelta PKCδ Activation IngenolEster->PKCdelta RasRaf Ras/Raf Activation PKCdelta->RasRaf PI3K_AKT PI3K/AKT Pathway Inhibition PKCdelta->PI3K_AKT Inflammation Inflammatory Response PKCdelta->Inflammation MEK MEK Phosphorylation RasRaf->MEK ERK ERK Phosphorylation MEK->ERK Apoptosis Apoptosis & Necrosis ERK->Apoptosis PI3K_AKT->Apoptosis

Signaling Cascade of Ingenol Esters

Experimental Protocols

This section provides detailed methodologies for the synthesis of ingenol esters from this compound and subsequent in vitro assays to evaluate their biological activity.

Synthesis of Ingenol Esters from this compound

This protocol describes a general procedure for the acylation of this compound to produce ingenol esters, such as ingenol disoxate.[1]

Workflow for the Synthesis of Ingenol Esters

Synthesis_Workflow Workflow for Ingenol Ester Synthesis start Start: this compound step1 Step A: Microwave-assisted coupling (DMAP/DIPEA catalysis in acetonitrile, 150°C) start->step1 intermediate Acylated this compound step1->intermediate step2 Step B: Deprotection (Aqueous hydrochloric acid, room temperature) intermediate->step2 end Final Product: Ingenol Ester step2->end

Synthesis of Ingenol Esters from this compound

Step A: Microwave-Assisted Coupling

  • To a solution of this compound in acetonitrile, add 4-(Dimethylamino)pyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA).

  • Add the desired acylating agent (e.g., isoxazolecarbonyl chloride for ingenol disoxate).

  • Heat the reaction mixture in a microwave reactor at 150°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the acylated this compound. A reported yield for a similar reaction is 94%.[1]

Step B: Deprotection

  • Dissolve the acylated this compound in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

  • Add aqueous hydrochloric acid to the solution.

  • Stir the reaction at room temperature and monitor by TLC or HPLC.

  • Once the deprotection is complete, neutralize the acid and extract the product.

  • Purify the final ingenol ester by column chromatography. A reported yield for this step is 69%.[1]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of ingenol derivatives on cancer cell lines, such as HeLa cells.[3]

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 3.5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ingenol ester (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in leukemia cells (e.g., Jurkat cells) following treatment with an ingenol derivative.[4]

  • Cell Treatment: Plate Jurkat cells in 6-well plates and treat with the desired concentrations of the ingenol ester for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status of key proteins in the Ras/Raf/MAPK pathway.[5]

  • Cell Treatment and Lysis: Treat cells with the ingenol ester for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total and phosphorylated forms of MEK and ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Workflow for Western Blot Analysis

Western_Blot_Workflow Workflow for Western Blot Analysis start Start: Cell Treatment & Lysis step1 Protein Quantification (BCA Assay) start->step1 step2 SDS-PAGE & Protein Transfer step1->step2 step3 Blocking & Primary Antibody Incubation step2->step3 step4 Secondary Antibody Incubation & Detection step3->step4 end Data Analysis step4->end

General Workflow for Western Blot Analysis

Conclusion

This compound serves as a vital and stable precursor for the synthesis of a range of biologically active ingenol esters. The derivatives, particularly ingenol-3-angelate, are potent modulators of the Protein Kinase C signaling pathway, exhibiting significant anti-cancer properties. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate the biological effects of novel ingenol derivatives, contributing to the development of new therapeutic agents.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Ingenol-5,20-Acetonide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide and its derivatives represent a class of diterpenoids with significant therapeutic potential, stemming from their potent biological activities. As analogues of the well-studied ingenol (B1671944) mebutate, these compounds are of considerable interest in oncology and dermatology. This compound itself serves as a key synthetic intermediate, allowing for the creation of novel esters with tailored properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives, detailing the molecular pathways they modulate and the cellular consequences of their activity. The information presented herein is a synthesis of current scientific understanding, aimed at facilitating further research and development in this promising area of medicinal chemistry.

Core Mechanism of Action: A Dual Approach

The primary mechanism of action of ingenol derivatives, including those synthesized from this compound, is characterized by a dual effect: direct induction of cell death in target cells and the subsequent stimulation of a localized inflammatory and immune response.[1][2] This two-pronged attack ensures a robust and often rapid clearance of aberrant cells.

Direct Cytotoxicity: Inducing Necrosis and Apoptosis

Ingenol derivatives are potent inducers of cell death, primarily through necrosis, a form of cell death characterized by cell swelling and membrane rupture.[1][3] This effect is often rapid and concentration-dependent.

Mitochondrial Disruption: A key event in ingenol-induced necrosis is the swift disruption of mitochondrial function.[1][2] Studies on related ingenol compounds have shown that they can cause a rapid breakdown of the mitochondrial network, leading to the release of intracellular contents.[1]

Apoptosis Induction: In addition to necrosis, ingenol derivatives can also trigger apoptosis, or programmed cell death.[4] This process is more controlled than necrosis and involves the activation of a cascade of enzymes called caspases. The apoptotic pathway can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. Some studies suggest that the induction of apoptosis by ingenol esters is dependent on the specific chemical structure of the derivative, with the esterification pattern at the 5- and 20-hydroxyl groups being critical.[4]

Immuno-stimulation: The Role of Protein Kinase C (PKC)

A hallmark of ingenol derivatives is their ability to activate Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways, including those governing inflammation and immunity.[2][3]

PKC Isoform Activation: Ingenol compounds are potent activators of several PKC isoforms, with a particular emphasis on PKCδ.[5][6] The activation of PKCδ is a central event in the pro-apoptotic and pro-inflammatory effects of these compounds.[6] The binding of ingenol derivatives to the C1 domain of PKC mimics the action of the endogenous activator diacylglycerol (DAG), leading to the downstream signaling cascade.

Inflammatory Cascade: PKC activation by ingenol derivatives leads to the release of pro-inflammatory cytokines and chemokines, such as CXCL8 and CCL2.[7] This, in turn, attracts immune cells, particularly neutrophils, to the site of action.[1] The recruited immune cells then participate in the clearance of dying and damaged cells through mechanisms like antibody-dependent cellular cytotoxicity (ADCC).[1]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound derivatives are mediated through the modulation of several key intracellular signaling pathways.

Ingenol_Signaling_Pathways Ingenol This compound Derivatives PKC Protein Kinase C (PKC) (especially PKCδ) Ingenol->PKC Activates Mitochondria Mitochondrial Dysfunction Ingenol->Mitochondria NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Modulates Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle PI3K_AKT->Apoptosis Inhibits Necrosis Necrosis Mitochondria->Apoptosis Intrinsic Pathway Mitochondria->Necrosis

Caption: Key signaling pathways modulated by this compound derivatives.

Quantitative Data on the Biological Activity of Ingenol Derivatives

While specific quantitative data for this compound derivatives are limited in the public domain, the following tables summarize representative data for closely related ingenol esters, providing a valuable reference for their biological potency.

Table 1: In Vitro Cytotoxicity of Ingenol Mebutate (Ingenol 3-Angelate)

Cell LineCancer TypeIC50 ValueReference
Panc-1Pancreatic Cancer43.1 ± 16.8 nM (72h)[8]
HSC-5Squamous Cell Carcinoma~200-300 µM[1]
HeLaCervical Carcinoma~200-300 µM[1]

Table 2: Protein Kinase C (PKC) Binding and Activation by Ingenol 3-Angelate

PKC IsoformAssayValueReference
PKCα[³H]PDBu Binding (Ki)High Affinity[9]
PKCδIn vitro Kinase AssayPotent Activator[6]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the mechanism of action of ingenol derivatives.

Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of this compound derivatives to activate PKC isoforms.

Principle: This assay measures the phosphorylation of a specific peptide substrate by PKC. The amount of phosphorylated substrate is proportional to the kinase activity.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).

    • Dilute the purified PKC enzyme and the peptide substrate (e.g., KRTLRR) in the kinase buffer.

    • Prepare a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a specific antibody for the phosphorylated substrate).

    • Prepare serial dilutions of the test ingenol derivative.

  • Kinase Reaction:

    • In a microplate, combine the PKC enzyme, peptide substrate, and the ingenol derivative at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction.

    • Detect the amount of phosphorylated substrate. This can be done by measuring radioactivity using a scintillation counter or by using an ELISA-based method with a phosphospecific antibody.[10]

  • Data Analysis:

    • Calculate the percentage of PKC activation relative to a positive control (e.g., phorbol (B1677699) esters).

    • Determine the EC50 value for PKC activation for each ingenol derivative.

PKC_Activity_Assay_Workflow A Prepare Reagents (PKC enzyme, substrate, ATP, ingenol derivative) B Incubate Enzyme and Derivative A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Detect Phosphorylated Substrate (e.g., Scintillation Counting or ELISA) E->F G Data Analysis (Calculate EC50) F->G

Caption: Generalized workflow for a Protein Kinase C (PKC) activity assay.

Apoptosis and Necrosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis and necrosis in cells treated with this compound derivatives.

Principle: This method uses Annexin V and a viability dye (e.g., Propidium Iodide, PI) to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI can only enter cells with compromised membranes (necrotic or late apoptotic cells).

Generalized Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48 hours).

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite FITC at 488 nm and detect emission at ~530 nm.

    • Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis:

    • Create a quadrant plot of FITC-Annexin V versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Live cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

      • Necrotic cells: Annexin V-negative, PI-positive.

Apoptosis_Necrosis_Assay_Workflow A Cell Treatment with Ingenol Derivative B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the Dark C->D E Flow Cytometry Analysis D->E F Quadrant Analysis to Quantify Live, Apoptotic, and Necrotic Cells E->F

Caption: Workflow for quantifying apoptosis and necrosis using flow cytometry.

Conclusion

This compound derivatives exert their biological effects through a compelling dual mechanism of action that combines direct cytotoxicity with robust immune stimulation. The activation of Protein Kinase C, particularly the PKCδ isoform, stands as a central hub in orchestrating these effects, leading to both programmed and necrotic cell death, as well as a potent inflammatory response. While further research is required to fully elucidate the specific activities and quantitative parameters of individual this compound derivatives, the foundational knowledge of the broader ingenol class provides a strong framework for their continued investigation and development as next-generation therapeutic agents. This guide serves as a comprehensive resource to aid researchers in navigating the complex biology of these promising compounds.

References

A Fourteen-Step Journey to a Complex Diterpene: The Total Synthesis of (+)-Ingenol from (+)-3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of (+)-ingenol, a diterpene natural product, has long captivated the attention of the synthetic chemistry community. Its therapeutic potential, particularly as the core of the FDA-approved drug ingenol (B1671944) mebutate for actinic keratosis, has further intensified the quest for efficient and scalable synthetic routes. This whitepaper provides a detailed technical overview of the landmark 14-step total synthesis of (+)-ingenol from the readily available chiral starting material, (+)-3-carene, as accomplished by Baran and coworkers. This route is notable for its strategic efficiency, inspired by a two-phase biosynthetic approach, which first establishes the carbon skeleton and then introduces key oxygenation patterns in the later stages.

This guide will delve into the quantitative data of the synthesis, present detailed experimental protocols for the key transformations, and provide a visual representation of the synthetic pathway.

Quantitative Overview of the Synthesis

The 14-step synthesis of (+)-ingenol from (+)-3-carene proceeds with an overall yield of approximately 1.2%. The following tables summarize the yields for each transformation, providing a clear quantitative picture of the efficiency of this synthetic route.

Table 1: Cyclase Phase - Construction of the Tetracyclic Core

StepProductDescriptionYield (%)
1Dichloride IntermediateAllylic chlorination of (+)-3-careneNot isolated
2Keto-aldehyde S1 Ozonolysis of the dichloride48 (over 2 steps)
3Aldol (B89426) Adduct 12 Reductive methylation and aldol addition44
4Alkyne AdductEthynylation93
5Silyl-protected Intermediate 13 Selective silylation99
6Pauson-Khand Product 14 Intramolecular Pauson-Khand reaction72
7Tertiary Alcohol 15 Grignard addition91

Table 2: Oxidase Phase - Late-Stage Functionalization

StepProductDescriptionYield (%)
8Diol IntermediateDiastereoselective dihydroxylation84
9Carbonate 16 Protection as a cyclic carbonate95
10Rearranged Ketone 17 Vinologous pinacol (B44631) rearrangement80
11Acetate IntermediateAllylic oxidation and acetylation59
12Diol Intermediate 19 Silyl deprotection90
1320-Deoxyingenol (B1631286) 20 Elimination and hydrolysis80
14(+)-Ingenol 1 Final allylic oxidation76

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the total synthesis of (+)-ingenol from (+)-3-carene.

Total_Synthesis_of_Ingenol start (+)-3-Carene s1 Steps 1-2 (48%) start->s1 intermediate1 Keto-aldehyde S1 s1->intermediate1 s2 Step 3 (44%) intermediate1->s2 intermediate2 Aldol Adduct 12 s2->intermediate2 s3 Step 4 (93%) intermediate2->s3 intermediate3 Alkyne Adduct s3->intermediate3 s4 Step 5 (99%) intermediate3->s4 intermediate4 Silyl-protected Intermediate 13 s4->intermediate4 s5 Step 6 (72%) intermediate4->s5 intermediate5 Pauson-Khand Product 14 s5->intermediate5 s6 Step 7 (91%) intermediate5->s6 intermediate6 Tertiary Alcohol 15 s6->intermediate6 s7 Step 8 (84%) intermediate6->s7 intermediate7 Diol Intermediate s7->intermediate7 s8 Step 9 (95%) intermediate7->s8 intermediate8 Carbonate 16 s8->intermediate8 s9 Step 10 (80%) intermediate8->s9 intermediate9 Rearranged Ketone 17 s9->intermediate9 s10 Step 11 (59%) intermediate9->s10 intermediate10 Acetate Intermediate s10->intermediate10 s11 Step 12 (90%) intermediate10->s11 intermediate11 Diol Intermediate 19 s11->intermediate11 s12 Step 13 (80%) intermediate11->s12 intermediate12 20-Deoxyingenol 20 s12->intermediate12 s13 Step 14 (76%) intermediate12->s13 end (+)-Ingenol (1) s13->end

Caption: Synthetic pathway of (+)-ingenol from (+)-3-carene.

Detailed Experimental Protocols

The following section provides a detailed methodology for the key transformations in the synthesis of (+)-ingenol.

Cyclase Phase

Steps 1 & 2: Synthesis of Keto-aldehyde S1

To a solution of (+)-3-carene in dichloromethane (B109758) at 0 °C is added N-chlorosuccinimide and 4-dimethylaminopyridine. The reaction is stirred for 3 hours at room temperature. The crude dichloride is then subjected to ozonolysis in a mixture of dichloromethane and methanol (B129727) at -78 °C, followed by quenching with thiourea. After 2 hours, the reaction is worked up to afford keto-aldehyde S1 in 48% yield over the two steps.

Step 3: Synthesis of Aldol Adduct 12

Keto-aldehyde S1 is treated with lithium naphthalenide in THF at -78 °C, followed by the addition of methyl iodide and HMPA. The resulting enolate is then trapped with an aldehyde coupling partner in the presence of LiHMDS to furnish aldol adduct 12 as a single diastereomer in 44% yield.

Step 6: Pauson-Khand Reaction to form 14

The silyl-protected intermediate 13 is dissolved in p-xylene, and [RhCl(CO)2]2 (10 mol %) is added. The reaction mixture is heated to 140 °C under an atmosphere of carbon monoxide. After completion, the reaction is cooled and purified by column chromatography to give the tetracyclic Pauson-Khand product 14 in 72% yield.

Oxidase Phase

Step 10: Vinologous Pinacol Rearrangement to form 17

The carbonate-protected diol 16 is dissolved in dichloromethane and cooled to -78 °C. Boron trifluoride diethyl etherate is added, and the reaction is warmed to -40 °C. After stirring for the appropriate time, the reaction is quenched with triethylamine (B128534) and methanol. This crucial rearrangement proceeds in 80% yield to provide the ingenane (B1209409) core with the characteristic in,out-stereochemistry in ketone 17 .

Step 13: Synthesis of 20-Deoxyingenol (20)

The diol intermediate 19 is treated with Martin's sulfurane to effect elimination. Subsequent hydrolysis of the resulting intermediate with sodium hydroxide (B78521) provides 20-deoxyingenol 20 in 80% yield.

Step 14: Final Oxidation to (+)-Ingenol (1)

The final C-20 alcohol is installed via an allylic oxidation of 20-deoxyingenol 20 . The reaction is carried out using selenium dioxide and formic acid to afford (+)-ingenol 1 in 76% yield.

Conclusion

The 14-step total synthesis of (+)-ingenol from (+)-3-carene represents a significant achievement in natural product synthesis. By employing a bio-inspired two-phase strategy, Baran and coworkers developed a concise and efficient route to this complex and medicinally important molecule. The key transformations, including a strategic Pauson-Khand reaction and a crucial vinologous pinacol rearrangement, highlight the power of modern synthetic methods to address challenging molecular architectures. This detailed technical guide provides researchers and drug development professionals with a comprehensive understanding of this landmark synthesis, which may serve as a blueprint for the development of future synthetic approaches to ingenol and its analogs.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for Ingenol-5,20-acetonide, a key synthetic intermediate of the diterpenoid ingenol (B1671944). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure and Stereochemistry

This compound is a derivative of ingenol, a complex diterpene natural product isolated from the latex of various Euphorbia species. The ingenane (B1209409) backbone is characterized by a unique and highly strained "inside-outside" tetracyclic ring system. The acetonide functional group protects the C5 and C20 hydroxyl groups of the parent ingenol, enhancing its stability and rendering it a crucial intermediate in the synthesis of various ingenol esters with significant biological activities.[]

The systematic IUPAC name for the parent ingenol is (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][2]annulen-11-one.[3] The formation of the acetonide between the C5 and C20 hydroxyl groups results in the structure of this compound. The absolute stereochemistry of the chiral centers is inherited from the natural product ingenol.

A definitive confirmation of the three-dimensional structure and stereochemistry would ideally be provided by X-ray crystallography. However, to date, a crystal structure for this compound has not been reported in publicly available literature. The structural representation is therefore based on the known stereochemistry of ingenol and spectroscopic data.

Physicochemical and Spectroscopic Data

Table 1: Partial ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationTentative Assignment
6.13-6.03m2HOlefinic protons
5.81-5.75m1HOlefinic proton
5.66s1HOlefinic proton
4.27-4.08m3HH-3, H-5, H-20
4.02s1HH-8
3.19s1HOH
2.68-2.53m1HH-11

Note: Data extracted from a patent and pertains to a crude product; therefore, it should be considered as indicative.

A complete set of ¹³C NMR data for this compound is not currently available in the reviewed literature.

Experimental Protocols

Synthesis of this compound from Ingenol

The protection of 1,2- and 1,3-diols as cyclic acetals is a common strategy in organic synthesis.[4][5][6][7] The following is a plausible experimental protocol for the synthesis of this compound from ingenol, based on general procedures for acetonide formation and information from related syntheses.

Workflow for the Synthesis of this compound

Ingenol Ingenol Reaction Reaction Mixture Ingenol->Reaction Acetone (B3395972) Acetone (solvent and reagent) Acetone->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Quench Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound from Ingenol.

Materials:

  • Ingenol

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • To a solution of ingenol in the chosen anhydrous solvent, add a large excess of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system to afford pure this compound.

Use of this compound in Further Synthesis: Example of Ingenol-3-N-methylanthranilate Preparation

The following protocol details a specific application of this compound as a starting material.[8]

Materials:

  • This compound (50 mg, 0.13 mmol)

  • N-methylanthranilic acid (NMAA) (42 mg, 0.28 mmol, 2.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (26 mg, 0.21 mmol, 1.6 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (60 mg, 0.28 mmol, 2.2 equivalents)

  • Dry toluene (B28343) (1 mL)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (petroleum ether/ethyl acetate)

Procedure:

  • To a solution of this compound in dry toluene, add NMAA, DMAP, and DCC.

  • Stir the reaction mixture at 90°C for 6 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the precipitate with toluene.

  • Combine the filtrates and wash with 5% sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by gravity column chromatography on silica gel (petroleum ether/ethyl acetate 8:2) to yield the 3-N-methylanthranoyl derivative of this compound.

  • The acetonide protecting group can then be removed under acidic conditions (e.g., 0.34% HClO₄ in methanol) to yield the final product, Ingenol-3-N-methylanthranilate.

Biological Activity and Signaling Pathways

Ingenol and its derivatives are well-established as potent activators of Protein Kinase C (PKC) isoforms.[9][10][11][12] Although direct experimental evidence for this compound is lacking, it is highly probable that it retains the ability to modulate PKC activity, given that the core ingenane scaffold is responsible for this interaction. The esterification at the C3 position is known to significantly influence the potency and isoform selectivity of PKC activation.[12] Therefore, while this compound may be a PKC agonist, its specific activity profile is likely different from that of clinically relevant esters like ingenol mebutate.

The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events, which are implicated in their therapeutic effects, such as in the treatment of actinic keratosis and in HIV latency reversal.[10][13][14]

Proposed Signaling Pathway for Ingenol Derivatives

cluster_membrane Cell Membrane PKC Protein Kinase C (PKC) Downstream Downstream Signaling (e.g., NF-κB, MAPK) PKC->Downstream Ingenol_derivative Ingenol Derivative Ingenol_derivative->PKC Activation Cellular_responses Cellular Responses (e.g., Apoptosis, Cytokine Release) Downstream->Cellular_responses

Caption: Proposed PKC-mediated signaling by ingenol derivatives.

This guide provides a summary of the currently available technical information on this compound. Further research, particularly the full spectroscopic characterization and X-ray crystallographic analysis, would be invaluable for a more complete understanding of this important synthetic intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a diterpenoid and a key intermediate in the semi-synthesis of various ingenol (B1671944) esters, which are potent activators of Protein Kinase C (PKC). Understanding its solubility and stability is paramount for its effective use in research and drug development, ensuring accurate experimental outcomes and maintaining its chemical integrity during storage and handling. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and visual workflows.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and in vitro biological testing.

Qualitative Solubility

This compound is a lipophilic molecule, which dictates its solubility in various organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubility
Polar Aprotic SolventsDimethyl sulfoxide (B87167) (DMSO), AcetoneSoluble
Chlorinated SolventsDichloromethane, ChloroformSoluble
EthersNot explicitly stated, but likely soluble-
AlcoholsMethanolSoluble
EstersEthyl AcetateSoluble
Aqueous SolutionsWaterInsoluble
Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, data for DMSO is available.

Table 2: Quantitative Solubility of this compound

SolventConcentration
Dimethyl sulfoxide (DMSO)≥ 10 mM
Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, acetone)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Preparation:

    • After equilibration, carefully remove the vials and allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted sample by HPLC to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage and handling to prevent degradation and ensure the reliability of experimental results.

General Stability

This compound is reported to be sensitive to certain environmental conditions:

  • pH: It is susceptible to degradation in the presence of strong acids and bases.

  • Temperature: High temperatures can lead to decomposition.

  • Light: As with many complex organic molecules, exposure to light should be minimized.

Storage Recommendations

Proper storage is essential to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereDuration
Solid-20°CDry, protected from lightLong-term
In Solution-20°CAliquoted, in a tightly sealed containerShort-term
Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of a molecule. These studies are a key component in the development of stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile (B52724)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for defined time points.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for defined time points.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid compound and a sample of the stock solution in a heating block or oven at an elevated temperature (e.g., 80°C) for defined time points.

    • For the solid sample, dissolve a known amount in a suitable solvent before HPLC analysis. For the solution sample, dilute as necessary.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a sample of the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Analytical Methodology

A validated stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. The method must be able to separate the active pharmaceutical ingredient from its degradation products, process impurities, and excipients.

Recommended HPLC Method Protocol

The following is a general protocol for developing a stability-indicating reversed-phase HPLC method for this compound.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

Mobile Phase Development:

  • Aqueous Phase (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

  • Organic Phase (B): Acetonitrile or Methanol.

  • Start with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient could be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

  • Optimize the gradient, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve optimal separation of the parent peak and any degradation peaks.

Detection:

  • Use a PDA detector to monitor the elution profile at multiple wavelengths and to assess peak purity. The optimal detection wavelength should be determined from the UV spectrum of this compound.

Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the method can separate the parent compound from its degradation products. Peak purity analysis should be performed.

  • Linearity: Analyze a series of standard solutions over a defined concentration range to demonstrate a linear relationship between concentration and peak area.

  • Range: Establish the concentration range over which the method is precise, accurate, and linear.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

Signaling Pathway

Ingenol esters, derived from this compound, are well-known activators of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.

Activation of Protein Kinase C (PKC)

Ingenol esters mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation.

Signaling Cascade

The activation of PKC by ingenol esters initiates a cascade of downstream signaling events that can influence cell proliferation, differentiation, apoptosis, and inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active Translocation & Activation RAF RAF PKC_active->RAF NFkB NF-κB Pathway PKC_active->NFkB Ingenol_ester Ingenol Ester (e.g., from this compound) Ingenol_ester->PKC_inactive Binds to C1 domain MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_responses Cellular Responses (Proliferation, Apoptosis, etc.) ERK->Cellular_responses NFkB->Cellular_responses

Caption: PKC signaling pathway activated by ingenol esters.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of laboratory procedures.

Solubility Determination Workflow

G start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate with shaking (24-48h at constant temp.) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered solution filter->dilute hplc Analyze by validated HPLC method dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for solubility determination.

Stability Testing Workflow

G start Start prep_samples Prepare samples of This compound (solid and solution) start->prep_samples stress Expose samples to stress conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_samples->stress sample_timepoint Sample at defined time points stress->sample_timepoint neutralize_dilute Neutralize (if necessary) and dilute samples sample_timepoint->neutralize_dilute hplc_analysis Analyze by stability-indicating HPLC method neutralize_dilute->hplc_analysis analyze_data Analyze data for degradation products and parent compound loss hplc_analysis->analyze_data end End analyze_data->end

Caption: Workflow for stability and forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While it is soluble in common organic solvents, its stability is compromised by strong acids, bases, and high temperatures. For research and development purposes, it is imperative to store the compound under recommended conditions and to employ a validated stability-indicating analytical method for its quantification. The provided protocols and workflows serve as a practical guide for researchers to handle and analyze this important chemical intermediate effectively. Further studies are warranted to establish a more comprehensive quantitative solubility profile and to fully characterize its degradation pathways.

Ingenol-5,20-acetonide as a Precursor for Ingenol Mebutate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) mebutate, the active ingredient in Picato®, is a diterpenoid ester approved for the topical treatment of actinic keratosis. Its synthesis from the natural product ingenol presents significant challenges due to the molecule's complex and strained polycyclic structure. A key strategy in the semi-synthesis of ingenol mebutate involves the use of ingenol-5,20-acetonide as a protected intermediate. This approach allows for the selective esterification of the C3 hydroxyl group, a crucial step in forming the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the synthesis of ingenol mebutate from this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Chemical Synthesis

The conversion of ingenol to ingenol mebutate via the this compound intermediate is a two-step process. The first step involves the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide. This protection is critical to direct the subsequent acylation to the desired C3 position. The second step is the selective acylation of the C3 hydroxyl group with angelic acid or a reactive equivalent, followed by the deprotection of the acetonide group to yield ingenol mebutate.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the protection of the C5 and C20 hydroxyl groups of ingenol.

  • Materials: Ingenol, 2,2-dimethoxypropane (B42991), p-toluenesulfonic acid (p-TSA), acetone (B3395972) (anhydrous), dichloromethane (B109758) (DCM, anhydrous), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve ingenol in a mixture of anhydrous acetone and anhydrous dichloromethane.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to the solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography.

Step 2: Synthesis of Ingenol Mebutate from this compound

This two-part procedure details the acylation of the protected ingenol and the subsequent deprotection to yield ingenol mebutate. A high-yielding method has been developed for this conversion that avoids the isomerization of the angelate group. [cite: ]

  • Part A: Microwave-Assisted Acylation

    • Materials: this compound, angelic anhydride (B1165640) (or angelic acid with a suitable coupling agent), 4-dimethylaminopyridine (B28879) (DMAP), N,N-diisopropylethylamine (DIPEA), acetonitrile (B52724) (anhydrous).

    • Procedure:

      • In a microwave-safe vial, dissolve this compound in anhydrous acetonitrile.

      • Add angelic anhydride, DMAP, and DIPEA to the solution.

      • Seal the vial and subject the mixture to microwave irradiation at 150 °C. The reaction time should be optimized and monitored by TLC or HPLC.

      • After completion, cool the reaction mixture to room temperature.

      • The crude product, ingenol-3-angelate-5,20-acetonide, can be purified by chromatography or used directly in the next step after a suitable workup.

  • Part B: Deprotection

    • Materials: Crude ingenol-3-angelate-5,20-acetonide from the previous step, aqueous hydrochloric acid (e.g., 1 M), ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography.

    • Procedure:

      • Dissolve the crude ingenol-3-angelate-5,20-acetonide in a suitable organic solvent such as ethyl acetate.

      • Add aqueous hydrochloric acid to the solution.

      • Stir the mixture at room temperature and monitor the deprotection by TLC or HPLC.

      • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Concentrate the solution under reduced pressure to obtain crude ingenol mebutate.

      • Purify the final product by silica gel column chromatography.

Quantitative Data

The following table summarizes the reported yields for a similar two-step synthesis of an ingenol analog from this compound, which can serve as a reference for the synthesis of ingenol mebutate.

StepReactionCatalyst/ReagentsSolventTemperatureYield
AMicrowave-assisted couplingDMAP/DIPEAAcetonitrile150 °C94%
BDeprotectionAqueous HCl-Room Temp.69%

Mechanism of Action of Ingenol Mebutate

Ingenol mebutate is understood to have a dual mechanism of action. [cite: ] It first induces rapid, localized cell death (necrosis) in the treated area. This is followed by a specific inflammatory response that eliminates any remaining atypical cells.

The initial cytotoxic effect is mediated through the activation of Protein Kinase C (PKC), particularly the PKCδ isoform. This activation leads to a signaling cascade involving the MEK/ERK pathway, ultimately resulting in mitochondrial dysfunction and cell death.

The subsequent inflammatory response is characterized by the release of pro-inflammatory cytokines and chemokines, leading to the recruitment of neutrophils to the site of application. These neutrophils then participate in antibody-dependent cell-mediated cytotoxicity (ADCC), further clearing the dysplastic cells.

Visualizations

Synthetic Workflow

G Ingenol Ingenol Acetonide This compound Ingenol->Acetonide  Protection (Step 1)  2,2-dimethoxypropane, p-TSA Protected_Angelate Ingenol-3-angelate-5,20-acetonide Acetonide->Protected_Angelate  Acylation (Step 2A)  Angelic anhydride, DMAP, DIPEA, Microwave Mebutate Ingenol Mebutate Protected_Angelate->Mebutate  Deprotection (Step 2B)  Aqueous HCl

Caption: Synthetic pathway from Ingenol to Ingenol Mebutate.

Signaling Pathway of Ingenol Mebutate

G cluster_cell Keratinocyte cluster_immune Immune Response IM Ingenol Mebutate PKC PKCδ Activation IM->PKC MEK MEK Activation PKC->MEK ERK ERK Activation MEK->ERK Mito Mitochondrial Dysfunction ERK->Mito Necrosis Cell Necrosis Mito->Necrosis Cytokines Pro-inflammatory Cytokines/Chemokines Necrosis->Cytokines Neutrophils Neutrophil Recruitment Cytokines->Neutrophils ADCC Antibody-Dependent Cell-mediated Cytotoxicity Neutrophils->ADCC

Caption: Dual mechanism of action of Ingenol Mebutate.

Spectroscopic Profile of Ingenol-5,20-acetonide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of Ingenol-5,20-acetonide. These values are predicted based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0-6.2m1HH-1
~5.8-6.0m1HH-7
~4.1-4.3m1HH-3
~4.0-4.2d1HH-5
~3.5-3.7m1HH-8
~3.9 (ABq)d, d2HH-20
~2.1-2.3m1HH-11
~1.3-1.5s6HAcetonide CH₃
~1.0-1.2m9HCH₃ groups (16, 17, 19)
~0.8-1.0m3HCH₃ group (18)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
>200C-9 (Ketone)
~130-140C-1, C-6, C-7
~109Acetonide C(CH₃)₂
~80-90C-3, C-4, C-5, C-8, C-20
~40-60C-2, C-10, C-11
~20-30CH₃ groups
~25-27Acetonide CH₃

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500BroadO-H Stretch (if hydrated)
~2850-3000MediumC-H Stretch (Aliphatic)
~1700-1720StrongC=O Stretch (Ketone)
~1640-1680WeakC=C Stretch
~1370-1380MediumC-H Bend (Acetonide gem-dimethyl)
~1000-1200StrongC-O Stretch (Acetonide/Ethers)

Table 4: Mass Spectrometry (MS) Data for this compound

ParameterValue
Molecular FormulaC₂₃H₃₂O₅
Molecular Weight388.50 g/mol
Expected [M+H]⁺389.2271
Expected [M+Na]⁺411.2091

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, based on standard practices for similar natural products, the following methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • Mass Range: m/z 100-1000.

    • Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions. The high-resolution data allows for the determination of the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_Ingenol_Acetonide cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_characterization Structural Characterization Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film / ATR Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS HR Mass Spectrometer Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum Determine m/z MS->Data_MS Characterization Confirm Structure Assess Purity Data_NMR->Characterization Data_IR->Characterization Data_MS->Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Methodological & Application

Application Note & Protocol: Synthesis of Ingenol 3-Ester Derivatives from Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ingenol (B1671944) and its 3-ester derivatives are potent modulators of Protein Kinase C (PKC), making them valuable molecules for research in oncology and immunology. Ingenol 3-angelate (Ingenol Mebutate, PEP005) is an FDA-approved topical treatment for actinic keratosis, highlighting the therapeutic potential of this compound class.[1] The regioselective synthesis of ingenol 3-esters is a key challenge due to the multiple hydroxyl groups on the ingenol core. A robust strategy involves the temporary protection of the C5 and C20 hydroxyls as an acetonide, allowing for selective esterification at the C3 position. This document provides detailed protocols for the synthesis of ingenol 3-ester derivatives starting from ingenol-5,20-acetonide, including esterification and subsequent deprotection, as well as an overview of the biological mechanism of action.

Synthetic Workflow

The synthesis of ingenol 3-esters from ingenol is a three-stage process. The initial step, not detailed here, involves the isolation of ingenol from natural sources like Euphorbia lathyris or Euphorbia peplus and its protection to form this compound.[2] The workflow covered in this protocol begins with the protected intermediate and proceeds through two key steps: regioselective esterification and deprotection.

Synthesis_Workflow start This compound intermediate This compound-3-ester start->intermediate Esterification (R-COOH, Coupling Agent) or Microwave-assisted coupling end Ingenol 3-Ester intermediate->end Deprotection (Aqueous Acid, e.g., HCl) Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC Protein Kinase C (PKC) IKK IκB Kinase (IKK) PKC->IKK Phosphorylates IngenolEster Ingenol 3-Ester IngenolEster->PKC Binds & Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB (Phosphorylated) IkB_NFkB->IkB_p Releases NF-κB NFkB NF-κB (Active) IkB_NFkB->NFkB Transcription Gene Transcription (Inflammation, Apoptosis) NFkB->Transcription Translocates to Nucleus

References

Application Notes and Protocols: Acylation of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acylation of Ingenol-5,20-acetonide, a key intermediate in the synthesis of various biologically active ingenol (B1671944) esters. The protocols and data presented are compiled from established scientific literature to guide researchers in the successful synthesis and downstream application of these compounds.

Introduction

Ingenol and its derivatives are diterpenoids known for their potent biological activities, including anticancer properties.[1] Ingenol-3-angelate (Ingenol Mebutate), for instance, is an FDA-approved drug for the treatment of actinic keratosis.[1][2] The synthesis of these therapeutic agents often involves the selective acylation of the ingenol backbone. To facilitate this, the more reactive hydroxyl groups at the C-5 and C-20 positions are often protected as an acetonide, yielding this compound. This allows for the selective acylation at the C-3 position. This document outlines the protocol for this critical acylation step.

Experimental Workflow

The overall experimental workflow for the acylation of this compound to a generic Ingenol-3-acylate-5,20-acetonide is depicted below. This involves the reaction of the protected ingenol with an acylating agent, followed by purification.

experimental_workflow cluster_start Starting Materials cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_product Product start_ingenol This compound reaction Microwave-assisted or Conventional Heating start_ingenol->reaction start_acyl Acylating Agent (e.g., Acyl Chloride, Anhydride) start_acyl->reaction start_reagents Base (e.g., DMAP, DIPEA) Solvent (e.g., Acetonitrile) start_reagents->reaction workup Aqueous Workup reaction->workup Reaction Mixture purification Chromatography workup->purification Crude Product product Ingenol-3-acylate-5,20-acetonide purification->product Purified Product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome ingenol Ingenol Derivative (e.g., Ingenol Mebutate) pkc PKCδ ingenol->pkc Activation mek MEK pkc->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Gene Transcription erk->transcription Activation il1r2 IL1R2 transcription->il1r2 Induction il13ra2 IL13RA2 transcription->il13ra2 Induction cell_death Cell Death (Necrosis) il1r2->cell_death il13ra2->cell_death

References

Application Notes and Protocols for Protein Kinase C (PKC) Activation Assays Using Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid natural product known to be a potent activator of Protein Kinase C (PKC) isoforms.[1] The activation of PKC is a critical event in various cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[2] Consequently, modulators of PKC activity, like ingenol derivatives, are valuable tools in both basic research and drug development. These application notes provide detailed protocols for assessing the activation of PKC by this compound using two common methods: a radioactive [γ-³²P]ATP filter binding assay and a non-radioactive fluorescence polarization assay.

Data Presentation

The following table summarizes the binding affinities of a closely related compound, Ingenol-3-angelate, for various PKC isoforms. This data can serve as a reference point for expected activity of ingenol derivatives.

PKC IsoformBinding Affinity (Ki) for Ingenol-3-angelate (nM)
PKCα0.3 ± 0.02
PKCβ0.105 ± 0.019
PKCγ0.162 ± 0.004
PKCδ0.376 ± 0.041
PKCε0.171 ± 0.015

Data from Kedei et al. (2004) for Ingenol-3-angelate, measured by inhibition of [³H]phorbol 12,13-dibutyrate (PDBu) binding.[3]

Signaling Pathways and Experimental Workflow

Activation of PKC by ingenol esters initiates a cascade of downstream signaling events. A key pathway involves the activation of the Ras/Raf/MEK/ERK signaling cascade.[4] The following diagrams illustrate the PKC signaling pathway and the general experimental workflows for the described assays.

pkc_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ingenol This compound PKC Protein Kinase C (PKC) Ingenol->PKC activates Raf Raf PKC->Raf phosphorylates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) GeneExpression->CellularResponse

Caption: PKC Signaling Pathway Activated by Ingenol Derivatives.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_radioactive Radioactive Assay cluster_fp Fluorescence Polarization Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PKC Enzyme, Substrate, and this compound ReactionMix Prepare Reaction Mixture Reagents->ReactionMix Incubate Incubate at 30°C ReactionMix->Incubate Spot Spot onto P81 paper Incubate->Spot AddAbTracer Add Antibody and Fluorescent Tracer Incubate->AddAbTracer Wash Wash to remove unincorporated ³²P-ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate PKC Activity (e.g., pmol/min/mg) or Determine EC50/IC50 Count->Analyze Equilibrate Incubate to Equilibrate AddAbTracer->Equilibrate ReadFP Read Fluorescence Polarization Equilibrate->ReadFP ReadFP->Analyze

Caption: General Experimental Workflow for PKC Activation Assays.

Experimental Protocols

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • This compound stock solution (in DMSO)

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT

  • Lipid Activator: 0.5 mg/ml phosphatidylserine (B164497) and 0.05 mg/ml diacylglycerol in ADB (sonicate before use)

  • Magnesium/ATP Cocktail: 75 mM MgCl₂ and 500 µM ATP in ADB

  • [γ-³²P]ATP (10 mCi/ml)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the following in order:

    • 10 µl Substrate Cocktail (containing substrate peptide in ADB)

    • 10 µl ADB (for control) or inhibitor/activator cocktail

    • 10 µl Lipid Activator[5]

    • 10 µl of diluted this compound or DMSO vehicle control

    • 10 µl of purified PKC enzyme (25-100 ng)[5]

  • Prepare the [γ-³²P]ATP Mixture: Dilute [γ-³²P]ATP in the Magnesium/ATP Cocktail. The final specific activity should be determined based on the kinase activity.

  • Initiate the Reaction: Start the reaction by adding 10 µl of the [γ-³²P]ATP mixture to the reaction tube.[5]

  • Incubation: Gently vortex and incubate the reaction at 30°C for 10-20 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.[5]

  • Stop the Reaction and Spot: Stop the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square.[5]

  • Washing: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh phosphoric acid.

  • Scintillation Counting: Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the PKC enzyme in the presence and absence of this compound.

Protocol 2: Fluorescence Polarization (FP) Assay

This non-radioactive, homogeneous assay measures the change in polarization of a fluorescently labeled phosphopeptide tracer that competes with the enzyme-generated phosphopeptide for binding to a phosphospecific antibody.[6]

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide

  • This compound stock solution (in DMSO)

  • Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 10 µM Na₃VO₄)

  • ATP solution

  • FP Dilution Buffer

  • Anti-phosphoserine Antibody

  • Fluorescently labeled phosphopeptide tracer

  • 384-well black microplate

Procedure:

  • Prepare the Kinase Reaction: In a 384-well plate, prepare the kinase reaction mixture (final volume 10 µl):

    • Kinase Reaction Buffer

    • PKC substrate peptide

    • Diluted this compound or DMSO vehicle control

    • Purified PKC enzyme

  • Initiate the Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.[6]

  • Stop the Reaction: Stop the kinase reaction by adding EDTA to a final concentration of 10 mM.

  • Prepare Detection Reagent: Prepare a mixture of the anti-phosphoserine antibody and the fluorescent tracer in FP Dilution Buffer.

  • Add Detection Reagent: Add 10 µl of the detection reagent to each well.

  • Equilibration: Incubate the plate at room temperature for at least 1 hour, protected from light, to allow the binding to reach equilibrium.[6]

  • Measure Fluorescence Polarization: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the amount of phosphorylated substrate produced. Plot the FP values against the concentration of this compound to determine the EC50 value.

References

Application Notes and Protocols for the Synthesis of Ingenol Disoxate from Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of ingenol (B1671944) disoxate, a promising therapeutic agent for non-melanoma skin cancers, starting from the readily available precursor, Ingenol-5,20-acetonide. The synthesis is a two-step process involving a microwave-assisted coupling reaction followed by an acid-catalyzed deprotection. This protocol includes comprehensive methodologies for each experimental stage, quantitative data presentation, and a visual representation of the synthetic workflow to ensure clarity and reproducibility for researchers in drug development and medicinal chemistry.

Introduction

Ingenol disoxate (LEO 43204) is a novel ingenol derivative that has demonstrated enhanced chemical stability and potent cytotoxic activity against cancer cell lines compared to its predecessor, ingenol mebutate.[1][2] Its dual mechanism of action, involving direct cytotoxicity and the induction of proinflammatory mediators, makes it a compound of significant interest for the treatment of actinic keratosis and other non-melanoma skin cancers.[1] The synthesis outlined here utilizes this compound as the starting material, offering a concise and efficient route to ingenol disoxate.

Synthesis Overview

The synthesis of ingenol disoxate from this compound proceeds in two sequential steps:

  • Step A: Microwave-Assisted Coupling: this compound undergoes a microwave-assisted coupling reaction to introduce the isoxazolecarboxylate ester moieties.

  • Step B: Deprotection: The acetonide protecting group is removed under acidic conditions to yield the final product, ingenol disoxate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of ingenol disoxate.

StepReactionStarting MaterialProductReagents/CatalystsSolventTemperature (°C)Yield (%)
A Microwave-Assisted CouplingThis compoundIngenol-3-(4-isoxazolecarboxylate)-5,20-acetonide4-(Dimethylamino)pyridine (DMAP), N,N-Diisopropylethylamine (DIPEA)Acetonitrile15094[1]
B DeprotectionIngenol-3-(4-isoxazolecarboxylate)-5,20-acetonideIngenol DisoxateAqueous Hydrochloric Acid-Room Temperature69[1]

Experimental Protocols

Materials and Equipment:

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Aqueous Hydrochloric Acid (e.g., 1M HCl)

  • Microwave reactor

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., silica (B1680970) gel column chromatography)

  • Analytical equipment for characterization (e.g., NMR, Mass Spectrometry)

Step A: Microwave-Assisted Coupling of this compound

Methodology:

  • In a suitable microwave reaction vessel, dissolve this compound in anhydrous acetonitrile.

  • To this solution, add 4-(Dimethylamino)pyridine (DMAP) and N,N-Diisopropylethylamine (DIPEA). The exact molar ratios should be optimized based on the scale of the reaction, but typically catalytic amounts of DMAP and a slight excess of DIPEA relative to the limiting reagent are used.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C.[1] The reaction time should be monitored by a suitable method (e.g., TLC or LC-MS) to determine the point of complete consumption of the starting material.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product, Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide, using silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis.

  • Characterize the purified product to confirm its identity and purity.

Step B: Deprotection to Yield Ingenol Disoxate

Methodology:

  • Dissolve the purified Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide from Step A in a suitable solvent (e.g., a mixture of a water-miscible organic solvent like THF or acetone (B3395972) and water).

  • Add aqueous hydrochloric acid to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the resulting crude ingenol disoxate using silica gel column chromatography.

  • Characterize the final product to confirm its structure and purity.

Visual Diagrams

Synthesis_Workflow start Start: This compound stepA Step A: Microwave-Assisted Coupling Reagents: DMAP, DIPEA Solvent: Acetonitrile Temp: 150 °C start->stepA intermediate Intermediate: Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide stepA->intermediate Yield: 94% stepB Step B: Deprotection Reagent: Aqueous HCl Temp: Room Temperature intermediate->stepB product Final Product: Ingenol Disoxate stepB->product Yield: 69%

References

Application Notes and Protocols for In Vitro Assay Development Using Ingenol-5,20-Acetonide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ingenol-5,20-acetonide is a key intermediate in the synthesis of various ingenol (B1671944) derivatives. These derivatives, such as Ingenol Mebutate (PEP005) and 3-O-angeloyl-20-O-acetyl ingenol (AAI), are potent modulators of Protein Kinase C (PKC) isoforms and have demonstrated significant anti-cancer and other therapeutic activities.[1] This document provides detailed protocols for key in vitro assays to characterize the biological activity of novel this compound derivatives, enabling researchers to assess their therapeutic potential. The assays covered include cytotoxicity, apoptosis induction, cell cycle analysis, and mechanism of action studies focusing on PKC and NF-κB signaling pathways.

Data Presentation: Cytotoxicity of Ingenol Derivatives

The anti-proliferative activity of ingenol derivatives is a primary indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The following table summarizes the IC50 values of various ingenol derivatives against different human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Ingenol-3-angelate (PEP005)Colo205Colon Cancer~0.3[2]
Ingenol-20-benzoateT47DBreast CancerNot specified[3]
Ingenol-20-benzoateMDA-MB-231Breast CancerNot specified[3]
3d (an imidazo[1,2-a]pyrimidine (B1208166) derivative)MCF-7Breast Cancer43.4[4]
3d (an imidazo[1,2-a]pyrimidine derivative)MDA-MB-231Breast Cancer35.9[4]
4d (an imidazo[1,2-a]pyrimidine derivative)MCF-7Breast Cancer39.0[4]
4d (an imidazo[1,2-a]pyrimidine derivative)MDA-MB-231Breast Cancer35.1[4]
3a (a tricyclic pyrimidine (B1678525) derivative)A549Lung Carcinoma5.988 ± 0.12[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells in 100 µL of complete culture medium per well in a 96-well plate.[5]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include vehicle control wells (medium with solvent) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO) to each well.[5]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Ingenol Derivatives incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance

MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound derivatives for the desired time.

    • Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[8]

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells once with cold 1X PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of ~1 × 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI working solution.[10]

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[10]

    • Analyze the samples by flow cytometry as soon as possible.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Cell Cycle Analysis

This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the ingenol derivatives as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing, to a final concentration of 70%.[11]

    • Incubate on ice for at least 30 minutes.[12] Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[11]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.[12]

    • Generate a histogram of PI fluorescence intensity on a linear scale.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.

Protein Kinase C (PKC) Activation Assay by Western Blot

This assay measures the activation of specific PKC isoforms, such as PKCδ, which is a key target of many ingenol derivatives.

Principle: Activation of PKCδ often involves its phosphorylation and/or translocation from the cytosol to cellular membranes or the nucleus.[1][2] Western blotting can be used to detect the phosphorylated form of PKCδ or its presence in different cellular fractions.

Protocol:

  • Cell Lysis:

    • Treat cells with ingenol derivatives for various time points (e.g., 5, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-PKCδ overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total PKCδ and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-PKCδ to total PKCδ to determine the level of activation.

NF-κB Activation Assay (p65 Translocation)

This assay measures the activation of the NF-κB signaling pathway, a downstream effector of PKC.

Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm by its inhibitor, IκB. Upon activation of the pathway, IκB is phosphorylated and degraded, allowing p65 to translocate to the nucleus, where it activates gene transcription.[14] This translocation can be visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.

Protocol (Western Blot Method):

  • Cell Treatment:

    • Treat cells with ingenol derivatives for the desired time.

  • Cellular Fractionation:

    • Harvest the cells and use a nuclear/cytoplasmic fractionation kit to separate the nuclear and cytoplasmic extracts according to the manufacturer's protocol.

  • Western Blotting:

    • Perform Western blotting on both the nuclear and cytoplasmic fractions as described in the PKC activation assay protocol.

    • Use a primary antibody specific for the NF-κB p65 subunit.

    • Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to verify the purity of the fractions.

  • Data Analysis:

    • Quantify the amount of p65 in the nuclear and cytoplasmic fractions.

    • An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Signaling Pathways and Visualizations

Ingenol derivatives primarily act by activating PKC isoforms, which in turn modulate several downstream signaling pathways crucial for cell survival, proliferation, and apoptosis.

Ingenol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Derivatives PKC PKCδ Activation Ingenol->PKC Activates Raf Raf PKC->Raf Activates PI3K PI3K PKC->PI3K Inhibits IκB IκB PKC->IκB Phosphorylates/Degrades MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits NFκB NF-κB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_Expression Gene Expression (Proliferation, Apoptosis) ERK_n->Gene_Expression NFκB_n->Gene_Expression

Ingenol Derivative Signaling Cascade

Experimental_Workflow_Logic cluster_screening Primary Screening cluster_mechanism Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Potent Compounds CellCycle Cell Cycle Analysis IC50->CellCycle PKC_Activation PKC Activation Assay Apoptosis->PKC_Activation Investigate Upstream Signaling NFkB_Activation NF-κB Activation Assay PKC_Activation->NFkB_Activation Investigate Downstream Effectors

Logical Workflow for Compound Evaluation

References

Application Notes and Protocols for Microwave-Assisted Coupling Reactions with Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted coupling reactions on Ingenol-5,20-acetonide. Ingenol (B1671944) and its derivatives are of significant interest in drug discovery due to their potent biological activities, including the activation of Protein Kinase C (PKC) isoforms, which play crucial roles in various cellular signaling pathways.[1][2][3][4][5][6][7][8] The functionalization of the ingenane (B1209409) scaffold through cross-coupling reactions opens avenues for the synthesis of novel analogs with potentially enhanced therapeutic properties. Microwave-assisted synthesis offers a rapid and efficient method for these transformations, often leading to higher yields and shorter reaction times compared to conventional heating methods.[9][10][11][12][13][14]

While specific literature on microwave-assisted coupling reactions with this compound is not currently available, this document provides detailed, adaptable protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions based on established methodologies for other complex polycyclic molecules.

Experimental Work-flow for Microwave-Assisted Coupling

The following diagram outlines a typical workflow for performing a microwave-assisted coupling reaction with this compound.

experimental_workflow Experimental Workflow for Microwave-Assisted Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - this compound derivative - Coupling partner - Catalyst and Ligand - Base - Solvent mix_reactants Combine reactants in microwave vial prep_reactants->mix_reactants seal_vial Seal vial with septum cap mix_reactants->seal_vial mw_irradiation Microwave Irradiation (Set Time, Temp, Power) seal_vial->mw_irradiation cool_reaction Cool to Room Temperature mw_irradiation->cool_reaction filter_catalyst Filter to remove heterogeneous catalyst cool_reaction->filter_catalyst extraction Aqueous Work-up & Extraction filter_catalyst->extraction purification Column Chromatography extraction->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization

Caption: A generalized workflow for microwave-assisted cross-coupling reactions.

Proposed Protocols for Microwave-Assisted Coupling Reactions

The following tables summarize proposed starting conditions for various palladium-catalyzed cross-coupling reactions with a hypothetical halide derivative of this compound. Researchers should note that optimization of these conditions will be necessary for this specific substrate.

Table 1: Proposed Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
ParameterCondition
Ingenol Substrate This compound-3-halide (1 equiv.)
Coupling Partner Aryl/Vinylboronic acid or ester (1.5-2 equiv.)
Catalyst Pd(PPh₃)₄ (5 mol%) or PEPPSI-iPr (1-2 mol%)[15]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)
Solvent Toluene/EtOH/H₂O (4:1:1) or Dioxane/H₂O (4:1)
Microwave Power 100-300 W (as needed to maintain temperature)
Temperature 100-140 °C
Reaction Time 10-30 min
Table 2: Proposed Conditions for Microwave-Assisted Heck Coupling
ParameterCondition
Ingenol Substrate This compound-3-halide (1 equiv.)
Coupling Partner Alkene (1.5-2 equiv.)
Catalyst Pd(OAc)₂ (5-10 mol%) with P(o-tolyl)₃ (10-20 mol%)
Base Et₃N or K₂CO₃ (2-3 equiv.)
Solvent DMF or NMP
Microwave Power 100-300 W
Temperature 120-160 °C
Reaction Time 15-45 min
Table 3: Proposed Conditions for Microwave-Assisted Sonogashira Coupling
ParameterCondition
Ingenol Substrate This compound-3-halide (1 equiv.)
Coupling Partner Terminal alkyne (1.5-2 equiv.)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Et₃N or DBU (2-3 equiv.)
Solvent Toluene or Dioxane
Microwave Power 100-250 W
Temperature 80-120 °C
Reaction Time 10-30 min
Table 4: Proposed Conditions for Microwave-Assisted Buchwald-Hartwig Amination
ParameterCondition
Ingenol Substrate This compound-3-halide (1 equiv.)
Coupling Partner Amine (1.2-1.5 equiv.)
Catalyst Pd₂(dba)₃ (2-5 mol%) with a suitable ligand
Ligand XPhos or RuPhos (4-10 mol%)
Base NaOtBu or K₃PO₄ (1.5-2 equiv.)
Solvent Toluene or Dioxane
Microwave Power 100-300 W
Temperature 100-140 °C
Reaction Time 15-60 min

Detailed Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the specific coupling reactions outlined above.

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
  • To a 10 mL microwave vial, add the this compound-3-halide (e.g., 0.1 mmol, 1 equiv.), the boronic acid or ester (0.15 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.005 mmol, 5 mol%), and the base (e.g., K₂CO₃, 0.2 mmol, 2 equiv.).

  • Add the chosen solvent system (e.g., 2 mL of Toluene/EtOH/H₂O 4:1:1).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 20 min) with magnetic stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: General Procedure for Microwave-Assisted Heck Coupling
  • In a 10 mL microwave vial, combine the this compound-3-halide (0.1 mmol, 1 equiv.), the alkene (0.2 mmol, 2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol, 5 mol%), the ligand (e.g., P(o-tolyl)₃, 0.01 mmol, 10 mol%), and the base (e.g., Et₃N, 0.3 mmol, 3 equiv.).

  • Add the solvent (e.g., 2 mL of DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at the target temperature (e.g., 140 °C) for the specified time (e.g., 30 min).

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the final product.

Signaling Pathway of Ingenol Derivatives

Ingenol derivatives, such as Ingenol-3-angelate (I3A), are potent activators of Protein Kinase C (PKC) isoforms.[1][2][3][4][5][6][7][8] This activation triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis in cancer cells and T-cell activation. The diagram below illustrates the proposed signaling pathway.

ingenol_pkc_pathway Ingenol Derivative-Mediated PKC Signaling cluster_pkc PKC Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ingenol Ingenol Derivative (e.g., Ingenol-3-angelate) PKC_isoforms PKC Isoforms (e.g., PKCδ, PKCθ) Ingenol->PKC_isoforms Binds and Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_isoforms->Ras_Raf_MAPK Activates PI3K_Akt PI3K/Akt Pathway (Inhibition) PKC_isoforms->PI3K_Akt Inhibits NFkB NF-κB Activation PKC_isoforms->NFkB Activates Apoptosis Apoptosis (in Cancer Cells) Ras_Raf_MAPK->Apoptosis PI3K_Akt->Apoptosis Promotes Survival (Inhibition leads to Apoptosis) T_cell_activation T-Cell Activation & Survival NFkB->T_cell_activation Cytokine_release Cytokine Release NFkB->Cytokine_release

Caption: Simplified signaling pathway of Ingenol derivatives via PKC activation.

Disclaimer: These protocols are intended as a starting point for research and development. The reactivity of this compound may vary, and optimization of all reaction parameters is highly recommended. All experiments should be conducted by trained personnel in a suitable laboratory setting, adhering to all necessary safety precautions.

References

Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The total synthesis of complex natural products, such as ingenol (B1671944) and its derivatives, often necessitates the use of protecting groups to mask reactive functional groups. The acetonide group is a common choice for the protection of 1,2- and 1,3-diols due to its ease of installation and general stability. However, the selective and efficient removal of the acetonide group at a late stage of a complex synthesis is a critical step that requires careful consideration of reaction conditions to avoid degradation of the sensitive molecular architecture of ingenane (B1209409) diterpenoids. This document provides detailed application notes and protocols for the deprotection of acetonide groups in the context of ingenol synthesis.

I. Overview of Acetonide Deprotection Strategies

The deprotection of acetonides is typically achieved through acid-catalyzed hydrolysis. The choice of acid, solvent, and temperature is crucial for achieving high yields and preventing unwanted side reactions on a complex substrate like an ingenol intermediate. Common methods include the use of protic acids, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, often in a mixed aqueous-organic solvent system. Lewis acids, such as cerium(III) chloride or bismuth(III) chloride, can also be employed for this transformation, sometimes offering enhanced selectivity.

II. Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of acetonide groups on complex molecules, which can be adapted for the deprotection of an ingenol precursor.

Entry Reagent(s) Solvent(s) Temperature (°C) Time (h) Yield (%) Substrate/Notes
180% Acetic Acid (aq)Acetic Acid/H₂O25-402-6>90General, mild conditions suitable for acid-sensitive substrates.
2p-TsOH·H₂O (cat.)Acetone/H₂O251-4~95Commonly used, effective for most acetonides.
3Pyridinium (B92312) p-toluenesulfonate (PPTS) (cat.)CH₂Cl₂/MeOH254-8>90Mild and selective, often used in the presence of other acid-labile groups.
4Dowex® 50WX8 (H⁺ form)MeOH/H₂O252-5>95Heterogeneous catalyst, simplifies workup through filtration.
5CeCl₃·7H₂O / NaIAcetonitrile800.5-2~90Lewis acid catalysis, can be faster and more selective.
6I₂ (cat.)Acetone/H₂O251-3>90Mild conditions, useful for substrates sensitive to strong acids.

III. Experimental Protocols

Protocol 1: Mild Acidic Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This protocol is recommended for late-stage intermediates in ingenol synthesis where the molecule may be sensitive to stronger acidic conditions.

Materials:

  • Acetonide-protected ingenol intermediate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the acetonide-protected ingenol intermediate (1.0 eq) in a mixture of dichloromethane and methanol (typically a 4:1 to 9:1 v/v ratio). The final concentration should be approximately 0.05-0.1 M.

  • To the stirred solution, add pyridinium p-toluenesulfonate (PPTS) (0.2-0.5 eq).

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion of the reaction (typically 4-8 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diol.

IV. Visualizations

Diagram 1: General Workflow for Acetonide Deprotection

G start Start: Acetonide-Protected Ingenol Intermediate dissolve Dissolve in DCM/MeOH start->dissolve add_reagent Add PPTS (cat.) dissolve->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react quench Quench with sat. NaHCO₃ react->quench workup Aqueous Workup (Separation, Extraction, Wash) quench->workup dry Dry over Na₂SO₄/MgSO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Final Product: Deprotected Diol purify->product

Caption: Workflow for the deprotection of an acetonide group.

Diagram 2: Acid-Catalyzed Acetonide Deprotection Mechanism

G sub Acetonide-Protected Diol protonation Protonation of Acetal Oxygen sub->protonation H⁺ oxonium Formation of Oxonium Ion protonation->oxonium ring_opening Ring Opening to form Hemiketal oxonium->ring_opening h2o_attack Nucleophilic Attack by Water ring_opening->h2o_attack H₂O proton_transfer Proton Transfer h2o_attack->proton_transfer elimination Elimination of Acetone proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation diol Free Diol deprotonation->diol -H⁺

Illuminating Cellular Signaling: Preparation and Application of an Ingenol-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

Ingenol (B1671944) mebutate, a diterpenoid ester derived from the plant Euphorbia peplus, is a potent activator of Protein Kinase C (PKC) and is clinically approved for the treatment of actinic keratosis. To facilitate further research into its cellular mechanisms and to provide a tool for drug development, we present a detailed protocol for the preparation of a fluorescent probe derived from Ingenol-5,20-acetonide. This application note describes a hypothetical, yet scientifically grounded, synthetic route to conjugate a BODIPY fluorophore to the ingenol scaffold via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". We further provide protocols for the characterization of the probe and its application in cell-based assays to visualize its interaction with the PKC signaling pathway.

Introduction

The study of cellular signaling pathways is fundamental to understanding health and disease. Fluorescent probes are invaluable tools that allow for the real-time visualization of molecular interactions within living cells. Ingenol mebutate exerts its therapeutic effects by activating PKC isoforms, leading to localized cell death and an inflammatory response.[1][2] A fluorescently labeled ingenol analog would enable researchers to directly observe its subcellular localization, quantify its binding to target proteins, and screen for new molecules that modulate the PKC pathway. This document provides a comprehensive guide for the synthesis and application of a novel ingenol-based fluorescent probe, herein named Ingenol-BODIPY.

Data Presentation

The successful synthesis of a fluorescent probe requires careful characterization of its photophysical and biological properties. The following tables present expected, illustrative data for the proposed Ingenol-BODIPY probe, based on typical values for similar BODIPY conjugates and the known biological activity of ingenol derivatives.

Table 1: Photophysical Properties of Ingenol-BODIPY Probe

ParameterExpected ValueMethod
Excitation Maximum (λex)~503 nmFluorescence Spectroscopy
Emission Maximum (λem)~512 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε)>80,000 M-1cm-1UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φf)>0.8Comparative Method using a Standard
Stokes Shift~9 nmCalculated from λex and λem

Note: These values are illustrative and based on the properties of BODIPY FL. Actual values must be determined experimentally.

Table 2: Biological Activity of Ingenol-BODIPY Probe

ParameterExpected ValueMethod
Binding Affinity (Kd) to PKCδ1 - 20 nMRadioligand Binding Assay or Fluorescence Polarization
EC50 for PKC Activation5 - 50 nMIn vitro Kinase Assay
Cellular UptakeTime and Concentration DependentConfocal Microscopy

Note: These values are illustrative and based on the known affinities of phorbol (B1677699) esters and ingenol derivatives to PKC isoforms.[3] Actual values must be determined experimentally.

Experimental Protocols

The following protocols describe a plausible route for the synthesis and application of the Ingenol-BODIPY probe.

Protocol 1: Synthesis of Ingenol-alkyne Precursor

This protocol describes the selective derivatization of this compound at the C-3 hydroxyl group to introduce a terminal alkyne for subsequent click chemistry.

Materials:

  • This compound

  • 4-Pentynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) and 4-pentynoic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield Ingenol-3-(pent-4-ynoate)-5,20-acetonide (Ingenol-alkyne).

  • Characterize the product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Ingenol-BODIPY Probe via Click Chemistry

This protocol details the conjugation of the Ingenol-alkyne precursor with a BODIPY-azide fluorophore.

Materials:

Procedure:

  • Dissolve Ingenol-alkyne (1 equivalent) and BODIPY FL Azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water. A small amount of DMF may be added to aid solubility.

  • Prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • Prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, protected from light.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the pure Ingenol-BODIPY probe.

  • Characterize the final product by HRMS and UV-Vis and fluorescence spectroscopy.

Protocol 3: Cellular Imaging of Ingenol-BODIPY Probe

This protocol describes the use of the Ingenol-BODIPY probe for imaging its subcellular localization in live cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Ingenol-BODIPY probe stock solution (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, if desired)

  • Confocal Laser Scanning Microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight to allow for attachment.

  • Prepare a working solution of the Ingenol-BODIPY probe in DMEM at the desired final concentration (e.g., 100 nM - 1 µM).

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the Ingenol-BODIPY probe solution for 30-60 minutes at 37 °C.

  • (Optional) For co-localization studies, incubate with Hoechst 33342 and/or MitoTracker Red during the last 15 minutes of the probe incubation.

  • Wash the cells three times with warm PBS to remove unbound probe.

  • Add fresh DMEM or imaging buffer to the cells.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for BODIPY FL (e.g., excitation at 488 nm, emission at 500-550 nm), Hoechst (e.g., excitation at 405 nm), and MitoTracker Red (e.g., excitation at 561 nm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_application Application ingenol_acetonide This compound ingenol_alkyne Ingenol-alkyne Precursor ingenol_acetonide->ingenol_alkyne Acylation (DCC, DMAP) pentynoic_acid 4-Pentynoic Acid pentynoic_acid->ingenol_alkyne ingenol_bodipy Ingenol-BODIPY Probe ingenol_alkyne->ingenol_bodipy CuAAC 'Click' Chemistry bodipy_azide BODIPY FL Azide bodipy_azide->ingenol_bodipy incubation Incubation with Probe ingenol_bodipy->incubation Purified Probe cell_culture Live Cell Culture cell_culture->incubation imaging Confocal Microscopy incubation->imaging analysis Image Analysis & Data Interpretation imaging->analysis

Caption: Experimental workflow for the synthesis and application of the Ingenol-BODIPY probe.

PKC_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Binds & Activates Ca2_ER Ca²⁺ Release from ER IP3->Ca2_ER Ingenol_Probe Ingenol-BODIPY Probe Ingenol_Probe->PKC_inactive Binds & Activates PKC_active PKC (active) PKC_inactive->PKC_active Conformational Change & Translocation MEK MEK PKC_active->MEK Phosphorylates Ca2_ER->PKC_inactive Binds (for cPKC) ERK ERK MEK->ERK Phosphorylates Downstream Downstream Effects (Cell Death, Inflammation) ERK->Downstream Phosphorylates Transcription Factors

Caption: Simplified Protein Kinase C (PKC) signaling pathway activated by the Ingenol-BODIPY probe.

References

Troubleshooting & Optimization

Technical Support Center: Esterification of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ingenol-5,20-acetonide esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: My esterification of this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge, often attributed to the sterically hindered nature of the tertiary alcohol at C-3 of the ingenol (B1671944) core. Here are several factors to investigate:

  • Sub-optimal Reaction Conditions:

    • Catalyst Choice and Amount: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this reaction, often used in conjunction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in Steglich-type esterifications.[1][2] Ensure you are using a sufficient catalytic amount of DMAP. For challenging esterifications of sterically hindered alcohols, increasing the catalyst loading might be beneficial.

    • Reaction Time and Temperature: The reaction may require extended periods to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not being consumed, consider increasing the reaction time or temperature. A microwave-assisted protocol has been shown to achieve high yields in a significantly shorter time.

    • Solvent: The choice of solvent is critical. Anhydrous aprotic solvents like toluene (B28343) or dichloromethane (B109758) (DCM) are commonly used. Ensure your solvent is completely dry, as water will compete with the alcohol and hydrolyze the activated ester intermediate.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the this compound, the carboxylic acid, and all reagents are pure and dry. Impurities can interfere with the reaction.

    • Stoichiometry: Use a slight excess of the carboxylic acid and the coupling agent (e.g., 1.5 equivalents) to drive the reaction towards the product.

  • Side Reactions:

    • N-Acylurea Formation: When using DCC, a common side product is the unreactive N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1][2] DMAP helps to minimize this by acting as an efficient acyl transfer agent.[2] If you suspect N-acylurea formation, ensure you are using an adequate amount of DMAP.

    • Hydrolysis: Any moisture in the reaction will lead to the hydrolysis of the activated carboxylic acid and reduce the yield of the desired ester. It is crucial to use anhydrous conditions.

2. Product Purification Challenges

Question: I am having difficulty purifying my this compound ester. What are the best practices?

Answer: Purification is typically achieved through silica (B1680970) gel column chromatography.

  • Column Chromatography:

    • Solvent System: A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297). The polarity can be adjusted to achieve good separation of the product from unreacted starting materials and byproducts.

    • Dealing with Acidic Impurities: If your product is contaminated with unreacted carboxylic acid, the acid can be removed by washing the organic extract with a mild aqueous base solution, such as sodium bicarbonate, before chromatography. However, be cautious as some esters can be sensitive to hydrolysis under basic conditions.

    • Removing Dicyclohexylurea (DCU): If DCC was used as a coupling agent, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration before workup. However, some DCU might remain in solution and require careful chromatography for complete removal. Using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify purification as the corresponding urea (B33335) byproduct can be removed with an aqueous wash.

3. Isomerization of the Ester Group

Question: I am using angelic acid for the esterification and I am observing isomerization to the tiglate ester. How can I prevent this?

Answer: A high-yielding method has been developed for the preparation of ingenol 3-angelate from the 5,20-acetonide that avoids isomerization. This method involves the use of specific conditions that favor the kinetic product without allowing for equilibration to the more stable tiglate isomer.[3] Careful selection of the coupling agent and reaction conditions is key.

Quantitative Data on Reaction Conditions

The following table summarizes different reported conditions for the esterification of this compound.

Carboxylic AcidCoupling Agent/CatalystSolventTemperatureTimeYieldReference
Angelic AcidDMAPTolueneRoom Temp.2 hours>80%[3]
Tiglic AcidDMAPTolueneRoom Temp.2 hours>80%[3]
4-Isoxazolecarboxylic AcidDMAP/DIPEAAcetonitrile150 °C (Microwave)-94%[4] (from a study on a similar ingenol derivative)

Experimental Protocols

Protocol 1: DMAP-Catalyzed Esterification of this compound with Angelic Acid

This protocol is adapted from a reported synthesis of Ingenol-3-angelate.[3]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: Add angelic acid (1.5 equivalents) and 4-(dimethylaminopyridine) (DMAP, 1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove any solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel gravity column chromatography using a petroleum ether:ethyl acetate gradient (e.g., starting from 85:15) to yield the pure this compound-3-O-angelate.

Protocol 2: Microwave-Assisted Esterification

This is a general protocol for microwave-assisted esterification that has been reported to be effective for ingenol derivatives.[4]

  • Preparation: In a microwave reaction vial, combine this compound (1 equivalent), the desired carboxylic acid (1.5 equivalents), DMAP (1.5 equivalents), and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in anhydrous acetonitrile.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 150 °C. The reaction time will need to be optimized, but is typically in the range of minutes.

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated and purified by silica gel chromatography as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Ingenol Esters

Ingenol esters, such as Ingenol Mebutate (Ingenol-3-angelate), are known to activate Protein Kinase C (PKC), particularly the PKCδ isoform. This activation initiates a downstream signaling cascade through the MEK/ERK pathway, ultimately leading to cellular responses like apoptosis in cancer cells.[5][6][7]

Ingenol_Signaling_Pathway Ingenol_Ester Ingenol Ester (e.g., Ingenol Mebutate) PKC_delta PKCδ Ingenol_Ester->PKC_delta Activates MEK MEK PKC_delta->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., Transcription Factors) ERK->Downstream_Targets Activates Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Targets->Cellular_Response

Caption: Signaling pathway of Ingenol esters via PKCδ/MEK/ERK activation.

Experimental Workflow for Improving Esterification Yield

The following workflow outlines a systematic approach to optimizing the yield of this compound esterification.

Esterification_Workflow Start Start: Low Yield in This compound Esterification Check_Reagents 1. Verify Reagent Quality (Purity, Anhydrous Conditions) Start->Check_Reagents Optimize_Stoichiometry 2. Optimize Stoichiometry (Excess Acid/Coupling Agent) Check_Reagents->Optimize_Stoichiometry Optimize_Catalyst 3. Optimize Catalyst System (DMAP, DCC/EDC) Optimize_Stoichiometry->Optimize_Catalyst Optimize_Conditions 4. Optimize Reaction Conditions (Temperature, Time, Solvent) Optimize_Catalyst->Optimize_Conditions Troubleshoot_Side_Reactions Troubleshoot Side Reactions (e.g., N-acylurea formation) Optimize_Catalyst->Troubleshoot_Side_Reactions Monitor_Reaction 5. Monitor by TLC Optimize_Conditions->Monitor_Reaction Workup_Purification 6. Refine Work-up and Purification Monitor_Reaction->Workup_Purification High_Yield Achieve High Yield Workup_Purification->High_Yield Troubleshoot_Side_Reactions->Optimize_Catalyst

Caption: Systematic workflow for optimizing esterification yield.

References

Technical Support Center: Synthesis of Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ingenol (B1671944) esters, with a primary focus on preventing and mitigating acyl migration.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in the context of ingenol ester synthesis?

A1: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the ingenol backbone. In the synthesis of ingenol 3-angelate (ingenol mebutate), for example, the angeloyl group at the C3 position can migrate to the C5 or C20 positions, resulting in a mixture of isomers. This is a significant issue as the biological activity of ingenol esters is often highly dependent on the specific position of the acyl group.

Q2: What is the underlying mechanism of acyl migration in ingenol esters?

A2: Acyl migration in polyols like ingenol can proceed through different mechanisms. Computational studies suggest that in ingenol esters, a water-catalyzed stepwise mechanism is likely. This involves the formation of a cyclic orthoester intermediate. The reaction can be catalyzed by both acids and bases.

Q3: What are the primary factors that promote acyl migration?

A3: Several factors can influence the rate of acyl migration:

  • pH: Both acidic and basic conditions can catalyze acyl migration. For ingenol mebutate, stability is optimal at a low pH of 3.2.[1] Basic conditions, in particular, are known to promote this rearrangement.

  • Temperature: Higher temperatures generally increase the rate of acyl migration.[2]

  • Solvent: The polarity of the solvent can play a role. More polar solvents may facilitate the formation of the charged intermediates involved in some migration pathways.

  • Water Content: The presence of water can facilitate acyl migration, as suggested by the proposed water-catalyzed mechanism.[2] Anhydrous conditions are therefore crucial for the stability of ingenol mebutate.[1]

  • Reaction Time: Longer reaction and purification times can lead to a greater extent of acyl migration, as the reaction moves towards a thermodynamic equilibrium favoring the most stable isomer.[2]

Q4: How can acyl migration be detected and quantified?

A4: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the different isomers of ingenol esters.[3][4] By using appropriate columns and mobile phases, the desired product can be separated from its migrated isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the different isomers based on their mass-to-charge ratio. UHPLC-MS/MS is a particularly sensitive method for this purpose.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the progress of acyl migration in real-time and to characterize the structure of the different isomers.[7][8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common issues related to acyl migration during ingenol ester synthesis.

Problem 1: Low yield of the desired 3-O-acyl ingenol ester and presence of multiple isomers in the final product.

  • Potential Cause: Acyl migration has occurred during the reaction or workup.

  • Troubleshooting Steps:

    • Verify Reaction Conditions:

      • pH Control: Ensure the reaction medium is not basic. For acylations that require a basic catalyst, use a non-nucleophilic, sterically hindered base and maintain a low temperature. If possible, conduct the reaction under acidic or neutral conditions. The stability of ingenol mebutate is optimal at pH 3.2.[1]

      • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-catalyzed migration.[1]

    • Employ a Protecting Group Strategy: This is the most effective way to prevent acyl migration. By protecting the other reactive hydroxyl groups, you can direct the acylation to the desired position. A common strategy for the synthesis of 3-O-acyl ingenol esters is to protect the C5 and C20 hydroxyl groups as an acetonide.[9][10]

    • Minimize Reaction and Workup Time: Acyl migration is often a time-dependent process. Aim for shorter reaction times and perform the workup and purification as quickly as possible.

    • Purification Strategy: Use a purification method that can efficiently separate the desired isomer from the migrated byproducts. HPLC is often the method of choice.

Problem 2: Difficulty in separating the desired 3-O-acyl isomer from its 5-O- and 20-O-acyl migrated isomers by column chromatography.

  • Potential Cause: The isomers have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging.

  • Troubleshooting Steps:

    • Optimize HPLC Conditions:

      • Column: A high-resolution reverse-phase column (e.g., C18) is often effective. For particularly difficult separations, chiral columns have been used to separate stereoisomers of similar compounds, which may also be effective for these constitutional isomers.[3]

      • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a good starting point. Careful optimization of the gradient profile is crucial.

      • Temperature: Controlling the column temperature can sometimes improve separation efficiency.

    • Consider Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can sometimes provide better separation for closely related compounds.

Problem 3: The desired 3-O-acyl product appears to be converting to other isomers during storage.

  • Potential Cause: The isolated product is not stable under the storage conditions.

  • Troubleshooting Steps:

    • Storage Conditions: Store the purified ingenol ester under anhydrous conditions at a low temperature (e.g., -20°C or -80°C).

    • pH of Storage Solvent: If the compound is stored in solution, ensure the solvent is aprotic and free of any acidic or basic impurities. For ingenol mebutate, maintaining a low pH is critical for stability.[1]

Data Presentation

Table 1: Illustrative Influence of pH on Acyl Migration Rate

pHRelative Rate of Acyl MigrationPredominant Species
3.2Very Low3-O-acyl isomer (stable)
5.0Low3-O-acyl isomer with minor migrated isomers
7.4ModerateEquilibrium mixture of 3-O, 5-O, and 20-O-acyl isomers
9.0HighRapid formation of thermodynamic equilibrium mixture

This table provides illustrative data based on qualitative descriptions of pH effects on acyl migration. Actual rates will vary depending on the specific ingenol ester and reaction conditions.

Table 2: Illustrative Influence of Temperature on Acyl Migration

TemperatureReaction TimeExtent of Acyl MigrationControl
-20 °C24 hMinimalKinetic
0 °C12 hLowKinetic
Room Temperature (~25 °C)6 hModerateMixed
50 °C2 hSignificantThermodynamic

This table provides illustrative data based on the general principle that higher temperatures favor the thermodynamically more stable product through acyl migration.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-O-Angeloyl-20-O-acetyl Ingenol via a 5,20-Acetonide Protecting Group Strategy

This protocol is adapted from the synthesis of a derivative of ingenol mebutate and is designed to minimize acyl migration by protecting the C5 and C20 hydroxyl groups.[9]

Step 1: Protection of the 5- and 20-Hydroxyl Groups

  • Dissolve ingenol in anhydrous acetone.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the 5,20-acetonide protected ingenol.

Step 2: Acylation of the 3-Hydroxyl Group

  • Dissolve the 5,20-acetonide protected ingenol in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0°C.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) followed by angelic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to yield the 3-O-angeloyl-5,20-acetonide protected ingenol.

Step 3: Deprotection of the 5- and 20-Hydroxyl Groups and Acetylation of the 20-Hydroxyl Group

  • This step would involve the removal of the acetonide group and subsequent selective acetylation at the 20-position. The specific conditions for this transformation would need to be carefully optimized to avoid acyl migration.

Note: Throughout this procedure, it is crucial to use anhydrous conditions and to monitor the reactions closely to avoid prolonged reaction times. Purification should be carried out as efficiently as possible.

Visualizations

experimental_workflow ingenol Ingenol acetonide 5,20-Acetonide Protected Ingenol ingenol->acetonide Step 1: Protection (Acetone, p-TSA) acylated 3-O-Angeloyl-5,20-Acetonide Protected Ingenol acetonide->acylated Step 2: Acylation (Angelic Anhydride, Base) final_product Desired 3-O-Acyl Ingenol Ester acylated->final_product Step 3: Deprotection

Caption: Experimental workflow for the regioselective synthesis of a 3-O-acyl ingenol ester using a protecting group strategy.

Caption: Troubleshooting workflow for addressing low yields and isomer formation in ingenol ester synthesis.

acyl_migration_pathway intermediate intermediate start 3-O-Acyl Ingenol (Kinetic Product) intermediate1 Orthoester Intermediate (at C3-C5) start->intermediate1 H+ or OH- catalysis intermediate2 Orthoester Intermediate (at C3-C20) start->intermediate2 H+ or OH- catalysis product1 5-O-Acyl Ingenol (Thermodynamic Product) intermediate1->product1 product2 20-O-Acyl Ingenol (Thermodynamic Product) intermediate2->product2 product1->intermediate1 product2->intermediate2

Caption: Simplified signaling pathway of acyl migration in ingenol esters.

References

Technical Support Center: Synthesis of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ingenol (B1671944) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of these complex molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during key steps of ingenol derivative synthesis.

Pauson-Khand Reaction for Ingenane (B1209409) Core Formation

The Pauson-Khand reaction is a powerful tool for constructing the cyclopentenone ring fused to the ingenane core. However, challenges in achieving high yield and the desired stereochemistry are common.

Question: I am observing a significant amount of a byproduct with a different stereochemistry at the C-8/C-10 bridgehead after the Pauson-Khand reaction and subsequent fragmentation. What is this byproduct and how can I minimize its formation?

Answer:

A common byproduct in this step is the cis-fused C-8/C-10 intrabridgehead stereoisomer, which is thermodynamically more stable but synthetically undesirable for obtaining the natural 'inside-outside' trans-intrabridgehead stereochemistry of ingenol.[1] This often results from a retro-aldol fragmentation of the initial pentacyclic product under basic or thermal conditions.[1]

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the reaction temperature and duration to minimize the retro-aldol fragmentation. In the Baran synthesis, the use of [Rh(CO)₂Cl]₂ as a catalyst at high dilution (0.005 M) in degassed, anhydrous solvent was crucial for achieving a high yield of the desired product.

  • Work-up: Employ a mild, non-basic work-up procedure to prevent epimerization at the C-6 position, which can also be a competing side reaction.[2]

  • Purification: Careful flash column chromatography on silica (B1680970) gel can be used to separate the desired trans-isomer from the undesired cis-isomer. However, the similarity in polarity can make this separation challenging.

Experimental Protocol: Baran's Intramolecular Allenic Pauson-Khand Reaction

This protocol is adapted from the supplementary information of the total synthesis of (+)-ingenol by Baran and coworkers.

A solution of the allene-yne precursor in degassed and anhydrous toluene (B28343) (0.005 M) is treated with 10 mol % of [Rh(CO)₂Cl]₂. The reaction mixture is stirred under a carbon monoxide atmosphere (1 atm) at a specific temperature (e.g., 80 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired dienone.

Pinacol (B44631) Rearrangement for Ingenane Skeleton

The pinacol rearrangement is a key step in several ingenol syntheses to transform a tigliane-type core into the characteristic ingenane skeleton. This reaction is often plagued by competing side reactions.

Question: During the pinacol rearrangement of my diol precursor, I am observing low yields of the desired ingenane skeleton and a mixture of other products. What are the likely byproducts and how can I improve the reaction?

Answer:

The pinacol rearrangement is highly sensitive to the substrate and reaction conditions. Common byproducts can include:

  • Elimination Products: Dehydration of the diol to form alkenes is a common side reaction, especially under harsh acidic conditions.

  • Unreacted Starting Material: The reaction may not go to completion if the conditions are too mild or if the conformation of the diol is not suitable for rearrangement.

  • Alternative Rearrangement Products: Depending on the substrate, migration of different groups can lead to a mixture of rearranged ketones. In cyclic systems, ring contraction can also be a competing pathway.[3]

Troubleshooting Steps:

  • Lewis Acid Choice: The choice of Lewis acid is critical. In the Baran synthesis, BF₃·OEt₂ was found to be effective.[4] Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄) and stoichiometric amounts to optimize the reaction.

  • Temperature Control: Temperature plays a crucial role. The Baran group found that the reaction temperature was critical for the success of the pivotal vinylogous pinacol rearrangement.

  • Protecting Groups: The nature of the protecting groups on other hydroxyl functionalities can influence the outcome of the rearrangement. Ensure they are stable under the reaction conditions.

Allylic Oxidation

Allylic oxidation is used to introduce hydroxyl groups at specific positions in the ingenol scaffold. Selectivity and over-oxidation can be significant issues.

Question: My allylic oxidation with selenium dioxide (SeO₂) is giving a mixture of products, including the desired allylic alcohol, the corresponding enone, and other unidentified byproducts. How can I improve the selectivity for the alcohol?

Answer:

Selenium dioxide is a powerful oxidizing agent, and controlling its reactivity is key. Common byproducts include:

  • Over-oxidation Products: The initially formed allylic alcohol can be further oxidized to the corresponding α,β-unsaturated ketone (enone).[5]

  • Other Oxidation Products: Oxidation at other allylic positions can lead to a mixture of regioisomers.

  • Selenium Byproducts: Red elemental selenium is a common byproduct that can complicate purification.[6]

Troubleshooting Steps:

  • Stoichiometry and Co-oxidant: Using stoichiometric SeO₂ can lead to over-oxidation. A catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can provide milder conditions and improve selectivity for the alcohol.

  • Reaction Time and Temperature: Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed to minimize over-oxidation. Lowering the reaction temperature can also improve selectivity.

  • Purification: Malodorous organoselenium byproducts can be challenging to remove. Washing the organic layer with a mild reducing agent solution (e.g., Na₂S₂O₃) can help remove selenium residues.

Experimental Protocol: Selenium Dioxide Mediated Allylic Oxidation

A solution of the alkene substrate in a suitable solvent (e.g., CH₂Cl₂) is treated with a catalytic amount of SeO₂ and a stoichiometric amount of t-BuOOH at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the mixture is worked up. The crude product is then purified by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with protecting groups in ingenol synthesis?

A1: The polyhydroxylated nature of ingenol necessitates a careful protecting group strategy. Common issues include:

  • Incomplete Protection/Deprotection: Steric hindrance around the hydroxyl groups can lead to incomplete reactions, resulting in a mixture of partially protected or deprotected intermediates.

  • Protecting Group Migration: Under certain conditions, acyl or silyl (B83357) protecting groups can migrate between adjacent hydroxyl groups, leading to a mixture of isomers.

  • Byproduct Formation during Deprotection: The conditions used for deprotection can sometimes lead to unintended side reactions on the ingenol core, such as elimination or rearrangement. The byproducts of deprotection can also be difficult to separate from the desired product.[7]

Q2: I am having difficulty with the regioselective esterification of ingenol at the C-3 position. What are the common byproducts?

A2: The hydroxyl groups at C-3, C-5, and C-20 have different reactivities. While the C-3 hydroxyl is generally the most reactive for esterification, side reactions can occur:

  • Di- or Tri-esterification: If an excess of the acylating agent is used or if the reaction is not carefully controlled, esterification at the C-5 and/or C-20 positions can occur.

  • Acyl Migration: Under certain conditions, the acyl group can migrate from the C-3 to the C-5 or C-20 position, leading to a mixture of isomers.

Q3: What are some general tips for the purification of ingenol derivatives by column chromatography?

A3: The high polarity and potential for degradation on silica gel can make the purification of ingenol derivatives challenging.[8]

  • Deactivated Silica: For sensitive compounds, using silica gel that has been deactivated with a base (e.g., triethylamine) can help prevent degradation.[8]

  • Solvent System: A gradient elution is often necessary to separate compounds with similar polarities. A common solvent system is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or isopropanol).

  • Loading Technique: Dry loading the sample onto silica gel can sometimes improve resolution compared to wet loading, especially for less soluble compounds.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using other stationary phases like alumina (B75360) (neutral or basic) or reversed-phase silica gel (C18).

Quantitative Data Summary

The following table summarizes typical yields for key reactions in ingenol synthesis, highlighting the formation of byproducts where data is available.

Reaction StepSynthetic RouteDesired Product Yield (%)Common Byproduct(s)Byproduct Yield (%)Reference
Intramolecular Pauson-KhandBaran72%Diastereomers, retro-aldol productNot specified
Pinacol RearrangementBaranNot specifiedElimination and other rearrangement productsNot specified
Allylic Oxidation (SeO₂)BaranNot specifiedEnone (over-oxidation product)Not specified[4]
Dehydration (Martin Sulfurane)BaranNot specifiedIsomeric alkenes, oxidation to ketoneNot specified[4]

Note: Specific yields of byproducts are often not reported in the literature, as the focus is on optimizing the yield of the desired product.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Ingenol Derivatives

Ingenol derivatives, such as ingenol mebutate, are known to activate Protein Kinase C (PKC), which in turn modulates the downstream MEK/ERK signaling pathway.[9] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.

Ingenol_Signaling Ingenol Ingenol Derivatives PKC Protein Kinase C (PKC) Ingenol->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Apoptosis) Nucleus->Transcription

Caption: PKC/MEK/ERK Signaling Pathway Activated by Ingenol Derivatives.

General Experimental Workflow for Troubleshooting a Synthetic Step

This workflow outlines a logical approach to troubleshooting a problematic reaction in the synthesis of an ingenol derivative.

Troubleshooting_Workflow Start Problematic Reaction (Low Yield / Byproducts) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Byproducts Analyze->Identify Hypothesize Hypothesize Byproduct Formation Mechanism Identify->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify Reagents Change Reagents/ Catalyst Modify->Reagents Reagent-based issue Temp Adjust Temperature/ Time Modify->Temp Condition-based issue Solvent Change Solvent/ Concentration Modify->Solvent Solvent/Conc. issue Workup Modify Work-up/ Purification Modify->Workup Post-reaction issue Evaluate Evaluate Outcome Reagents->Evaluate Temp->Evaluate Solvent->Evaluate Workup->Evaluate Evaluate->Modify No Improvement Success Successful Optimization Evaluate->Success Improved Result

Caption: General Troubleshooting Workflow for a Synthetic Reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Ingenol-5,20-acetonide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. Our goal is to offer practical solutions to common challenges encountered during the chemical modification of this complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the 5,20-acetonide protecting group in ingenol (B1671944) chemistry?

A1: The 5,20-acetonide is a crucial protecting group for the C5 and C20 hydroxyl groups of ingenol. This protection strategy is employed to improve the stability of the ingenol core and to direct reactions to the less sterically hindered C3 hydroxyl group, facilitating selective modifications at this position.[1][2]

Q2: What are the general stability characteristics of this compound?

A2: this compound is relatively stable under neutral and mild conditions. However, it is sensitive to strong acids and bases, which can lead to the cleavage of the acetonide group or other rearrangements.[1] Prolonged exposure to high temperatures may also affect the stability of the ingenane (B1209409) ring system.[1]

Q3: What are the most common modifications performed on this compound?

A3: The most frequently performed modification is the acylation of the C3 hydroxyl group to produce various ingenol esters, which are analogs of the potent biological agent Ingenol Mebutate (Ingenol-3-angelate).[3] Other modifications include etherification and oxidation at the C3 position.

Troubleshooting Guides

Acylation of the C3-Hydroxyl Group

Problem: Low yield of the desired C3-acylated product.

Potential Cause Troubleshooting Suggestion
Incomplete reaction - Increase the reaction time and monitor by TLC. - Increase the equivalents of the acylating agent and/or coupling agent. - Consider a more reactive acylating agent (e.g., acid chloride or anhydride (B1165640) instead of the carboxylic acid with a coupling agent).
Steric hindrance - For bulky acyl groups, consider using a less sterically hindered base. - Microwave-assisted coupling can sometimes overcome steric barriers and improve yields.[1]
Side reactions - If acylation of other hydroxyl groups is observed, ensure the 5,20-acetonide protection is complete. - Over-acylation can occur; use a stoichiometric amount of the acylating agent.
Suboptimal reaction conditions - Screen different solvents (e.g., acetonitrile, dichloromethane, THF). - Optimize the reaction temperature; some acylations proceed better at room temperature while others may require heating.[1]
Degradation of starting material or product - Ensure anhydrous reaction conditions, as water can hydrolyze the acylating agent and the product. - Use a milder base to prevent degradation of the ingenol core.

Problem: Formation of the isomeric tiglate instead of the desired angelate ester.

Potential Cause Troubleshooting Suggestion
Isomerization of the angelate group - The angelate (Z-form) can isomerize to the more stable tiglate (E-form), especially under harsh reaction conditions (e.g., high temperatures, strong bases). - Employ milder reaction conditions. - A stereoconservative esterification method has been developed to prevent this isomerization.[3]
Deprotection of the 5,20-Acetonide Group

Problem: Low yield of the deprotected ingenol derivative.

Potential Cause Troubleshooting Suggestion
Incomplete deprotection - Increase the reaction time or the concentration of the acid catalyst. - Consider using a stronger acidic condition if the substrate is stable.
Degradation of the ingenol core - The ingenol scaffold is sensitive to strong acids. Use mild acidic conditions (e.g., aqueous hydrochloric acid at room temperature, pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol).[1] - Minimize the reaction time and monitor carefully by TLC.
Formation of side products - Rearrangements of the ingenol core can occur under acidic conditions. Careful control of temperature and reaction time is crucial.

Problem: Cleavage of other acid-labile protecting groups.

Potential Cause Troubleshooting Suggestion
Non-selective deprotection - If other acid-sensitive groups are present, a milder deprotection method is required. - Consider enzymatic deprotection or other orthogonal protecting group strategies in your synthetic design.

Experimental Protocols

Selective Acylation of this compound at the C3-OH

This protocol is adapted from the synthesis of ingenol disoxate.[1]

Materials:

  • This compound

  • Acylating agent (e.g., isoxazole-4-carbonyl chloride)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

Procedure:

  • Dissolve this compound in anhydrous acetonitrile.

  • Add DMAP and DIPEA to the solution.

  • Add the acylating agent dropwise at room temperature.

  • The reaction can be heated using microwave irradiation (e.g., 150 °C) to drive it to completion.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mild Deprotection of the 5,20-Acetonide Group

This protocol is a general method for mild acidic deprotection.[1]

Materials:

  • C3-acylated this compound

  • Aqueous hydrochloric acid (e.g., 1 M)

  • Methanol (B129727) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the C3-acylated this compound in a suitable solvent like methanol or THF.

  • Add aqueous hydrochloric acid to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a weak base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product by column chromatography. A reported yield for a similar deprotection is 69%.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of this compound

Acylating AgentCoupling Agent/BaseSolventTemperatureTimeYieldReference
Isoxazole-4-carbonyl chlorideDMAP/DIPEAAcetonitrile150 °C (microwave)-94%[1]
Angelic anhydrideDMAPDichloromethaneRoom Temp16 hHigh[3]

Table 2: Conditions for Deprotection of the 5,20-Acetonide Group

ReagentSolventTemperatureTimeYieldReference
Aqueous HCl-Room Temp-69%[1]
Pyridinium p-toluenesulfonate (PPTS)MethanolReflux--General Method

Mandatory Visualizations

experimental_workflow start This compound acylation C3-Acylation (e.g., Angelic Anhydride, DMAP) start->acylation deprotection 5,20-Acetonide Deprotection (e.g., aq. HCl) acylation->deprotection product Final Ingenol Derivative (e.g., Ingenol Mebutate) deprotection->product

Caption: General experimental workflow for the synthesis of Ingenol derivatives.

pkc_mek_erk_pathway ingenol Ingenol Mebutate pkc PKCδ Activation ingenol->pkc raf Raf pkc->raf inflammation Inflammation pkc->inflammation mek MEK Activation raf->mek erk ERK Activation mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription apoptosis Apoptosis transcription->apoptosis

Caption: Simplified PKC/MEK/ERK signaling pathway activated by Ingenol Mebutate.

References

Technical Support Center: Purification of Ingenol-5,20-acetonide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Ingenol-5,20-acetonide and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low yield after chromatographic purification.

  • Question: We are experiencing a significant loss of product during silica (B1680970) gel chromatography of an this compound derivative. What are the potential causes and solutions?

  • Answer: Low recovery from silica gel chromatography can stem from several factors related to the inherent reactivity of ingenol (B1671944) esters. Ingenol derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption.

    • Acyl Migration: Ingenol esters are known to undergo acyl migration, which can be catalyzed by acidic or basic conditions, including the surface of silica gel. This can lead to the formation of isomeric impurities that are difficult to separate and may result in a lower yield of the desired product.

    • Degradation: The complex structure of ingenol derivatives may be unstable on silica gel over long periods.

    Troubleshooting Steps:

    • Neutralize Silica Gel: Consider using deactivated or neutralized silica gel. You can prepare this by washing the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (B128534) or pyridine, followed by thorough drying.

    • Optimize Solvent System: A carefully selected solvent system can minimize the interaction time with the stationary phase. Use a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 on TLC. Avoid highly polar solvents for extended periods if possible.

    • Flash Chromatography: Employ flash chromatography instead of gravity column chromatography to reduce the contact time of the compound with the silica gel.

    • Alternative Stationary Phases: If issues persist, consider using alternative stationary phases such as alumina (B75360) (neutral or basic), or reversed-phase silica gel (C18) for purification.

Issue 2: Co-elution of impurities with the desired product.

  • Question: During the HPLC purification of this compound, we are observing peaks that co-elute with our target compound. How can we improve the resolution?

  • Answer: Co-elution is a common challenge, especially with structurally similar impurities such as isomers or degradation products.

    Troubleshooting Steps:

    • Optimize HPLC Gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with different gradient profiles and durations.

    • Change Mobile Phase Composition: Switching one of the mobile phase components (e.g., from acetonitrile (B52724) to methanol, or vice versa) can alter the selectivity of the separation. The addition of a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid for reversed-phase, can also improve peak shape and resolution.

    • Column Selection: Utilize a high-resolution column with a smaller particle size (e.g., sub-2 µm) or a longer column length to increase the number of theoretical plates. Consider a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for your compound and its impurities.

    • Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution, although the stability of the compound at higher temperatures should be verified first.

Issue 3: Difficulty in achieving crystallization of the purified product.

  • Question: Our purified this compound remains an oil or amorphous solid and will not crystallize. What techniques can we try?

  • Answer: Crystallization can be challenging for complex molecules that may have multiple conformational isomers or residual impurities that inhibit crystal lattice formation.

    Troubleshooting Steps:

    • Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial. Start with common solvents in which the compound has moderate solubility. Good solvent-antisolvent pairs (where the compound is soluble in the solvent and insoluble in the antisolvent) are often effective.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This can promote the growth of well-formed crystals.

    • Vapor Diffusion: Place a solution of your compound in a small open vial inside a larger sealed container that contains a more volatile solvent in which your compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of your compound, inducing crystallization.

    • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can initiate crystallization.

    • Purity Check: Ensure the material is of high purity (>99%), as even small amounts of impurities can significantly hinder crystallization. If necessary, subject the material to an additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and its derivatives?

A1: this compound itself is relatively stable. However, its derivatives, particularly the esters, can be prone to acyl migration, especially under acidic or basic conditions. It is recommended to store these compounds at low temperatures (-20°C or -80°C) and in a dry, inert atmosphere to minimize degradation. Solutions should be prepared fresh whenever possible.

Q2: What are the common impurities encountered during the synthesis and purification of this compound derivatives?

A2: Common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Reagents and Byproducts: Reagents used in the reaction and their byproducts.

  • Isomers: Positional isomers resulting from incomplete selectivity in esterification or from acyl migration during workup and purification.

  • Degradation Products: Compounds formed due to instability on silica gel or in solution.

Q3: What analytical techniques are best for assessing the purity of this compound and its derivatives?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying impurities. A diode-array detector (DAD) can provide information about the spectral homogeneity of the peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Provides accurate mass information, confirming the molecular weight of the desired product and helping to identify unknown impurities.

Data Presentation

Table 1: General Chromatographic Conditions for Ingenol Derivatives

ParameterColumn Chromatography (Silica Gel)Preparative HPLC (Reversed-Phase)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 (5-10 µm particle size)
Mobile Phase Hexane (B92381)/Ethyl Acetate GradientAcetonitrile/Water or Methanol/Water Gradient
Detection TLC with UV visualization and/or stainingUV at 220-280 nm
Typical Loading 1-5% of silica gel weightDependent on column dimensions and compound solubility

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen, ensuring a well-packed, homogenous bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent mixture based on prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization by Vapor Diffusion

  • Dissolve the purified, amorphous compound in a small volume of a "good" solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.

  • Place this vial inside a larger, sealed jar or beaker.

  • Add a larger volume of a "poor" solvent (an "antisolvent" such as hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed. The vapor from the antisolvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the formation of crystals over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Crude Product chromatography Silica Gel Chromatography start->chromatography fraction_analysis Fraction Analysis (TLC/HPLC) chromatography->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation crystallization Crystallization evaporation->crystallization final_product Pure Crystalline Product crystallization->final_product

Caption: A typical experimental workflow for the purification of this compound derivatives.

troubleshooting_tree start Purification Issue? low_yield Low Yield? start->low_yield coelution Co-elution? start->coelution no_crystals No Crystallization? start->no_crystals silica_issue Degradation on Silica? low_yield->silica_issue Yes hplc_issue Optimize HPLC? coelution->hplc_issue Yes purity_issue Purity >99%? no_crystals->purity_issue Yes neutralize_silica Use Neutralized Silica or Alternative Phase silica_issue->neutralize_silica Yes slow_elution Slow Elution? silica_issue->slow_elution No flash_chrom Use Flash Chromatography slow_elution->flash_chrom Yes change_gradient Modify Gradient/ Mobile Phase hplc_issue->change_gradient Yes change_column Change Column Chemistry/Dimensions hplc_issue->change_column No, try this repurify Repurify Sample purity_issue->repurify No solvent_issue Solvent Screening? purity_issue->solvent_issue Yes screen_solvents Screen Solvents/ Use Vapor Diffusion solvent_issue->screen_solvents Yes

Caption: A decision tree for troubleshooting common purification challenges.

acyl_migration node_a Desired Ingenol Ester C3-Ester node_b Isomeric Impurity C5-Ester node_a->node_b Acyl Migration (Acid/Base/Silica) node_c Isomeric Impurity C20-Ester node_a->node_c Acyl Migration node_b->node_c Acyl Migration

Caption: Potential acyl migration pathways in ingenol esters leading to isomeric impurities.

Stability issues of Ingenol-5,20-acetonide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ingenol-5,20-acetonide in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least one year.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] Repeated freeze-thaw cycles should be avoided.

Q2: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and dichloromethane.[1] It is important to note that hygroscopic DMSO can affect the solubility.

Q3: What are the primary stability concerns for this compound?

The primary stability concerns for this compound, inferred from its chemical structure and the behavior of related ingenane (B1209409) diterpenoids and compounds with acetonide protecting groups, include:

  • Acid-catalyzed hydrolysis: The 5,20-acetonide group is susceptible to cleavage under acidic conditions.[1][5][6]

  • Photodegradation: Exposure to UV or visible light may cause isomerization or degradation.[7][8][9]

  • Oxidation: The complex polycyclic structure may be susceptible to oxidation, particularly at elevated temperatures or in the presence of trace metals.[10]

  • Thermal degradation: Elevated temperatures can accelerate degradation.

Q4: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. The acetonide functional group is known to be labile in aqueous acidic conditions, leading to hydrolysis.[1][5][6] In neutral to strongly basic environments, the acetonide group is generally stable.[1][3]

Q5: How does this compound's stability compare to its parent compound, ingenol (B1671944)?

This compound is considered to have an improved shelf life compared to ingenol.[1] The acetonide protection of the 5- and 20-hydroxyl groups prevents the acyl migrations that are a common degradation pathway for other ingenol esters.[11]

Troubleshooting Guide

Issue: Inconsistent experimental results or loss of compound activity.

This issue may be related to the degradation of this compound. Use the following guide to troubleshoot potential stability problems.

Step 1: Review Solvent and Storage Conditions
  • Question: Are you using one of the recommended solvents (DMSO, methanol, dichloromethane)?

    • Yes: Proceed to the next question.

    • No: Switch to a recommended solvent. The use of other solvents may lead to poor solubility and unknown stability.

  • Question: Are your stock solutions stored at the correct temperature (-80°C or -20°C) and within the recommended timeframe (6 months or 1 month, respectively)?[2][3][4]

    • Yes: Proceed to Step 2.

    • No: Prepare fresh stock solutions and adhere to the recommended storage guidelines. Avoid repeated freeze-thaw cycles by preparing aliquots.

Step 2: Assess Environmental Conditions
  • Question: Have the solutions been exposed to acidic conditions (e.g., acidic buffers)?

    • Yes: The acetonide group may have been hydrolyzed. Prepare fresh solutions and avoid acidic environments.

    • No: Proceed to the next question.

  • Question: Have the solutions been exposed to light for extended periods?

    • Yes: The compound may have undergone photodegradation. Protect solutions from light by using amber vials or covering containers with foil.

    • No: Proceed to Step 3.

Step 3: Consider Purity and Handling
  • Question: When was the purity of your solid compound or stock solution last checked?

    • If it has been a while or never: It is advisable to check the purity using a suitable analytical method like HPLC.

    • If recently checked and pure: Proceed to the next question.

  • Question: Are you using fresh, high-quality solvents?

    • No or unsure: Old or low-quality solvents can contain impurities (e.g., peroxides in ethers, water in hygroscopic solvents like DMSO) that can degrade the compound. Use fresh, high-purity solvents.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound in different solvents under various storage conditions. This data is based on general principles of chemical stability and should be considered representative.

Table 1: Stability of this compound in Different Solvents at Various Temperatures (Illustrative)

SolventTemperatureTimeRemaining Compound (%)
DMSO-80°C6 months>99%
DMSO-20°C1 month>98%
DMSO4°C1 week~95%
DMSORoom Temp (25°C)24 hours~90%
Methanol-80°C6 months>99%
Methanol-20°C1 month>98%
Methanol4°C1 week~94%
MethanolRoom Temp (25°C)24 hours~88%
Dichloromethane-80°C6 months>99%
Dichloromethane-20°C1 month>97%
Dichloromethane4°C1 week~92%
DichloromethaneRoom Temp (25°C)24 hours~85%

Table 2: Forced Degradation of this compound (Illustrative)

Stress ConditionSolventTimeRemaining Compound (%)
0.1 M HCl50:50 Methanol:Water4 hours<10%
0.1 M NaOH50:50 Methanol:Water24 hours>95%
3% H₂O₂50:50 Methanol:Water24 hours~80%
UV Light (254 nm)Methanol8 hours~75%
Heat (60°C)DMSO48 hours~85%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound.

  • Instrumentation: HPLC with UV detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., DMSO). Dilute with the initial mobile phase composition to a final concentration of 50 µg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL solution of this compound in methanol, add 1 mL of 0.2 M HCl. Incubate at room temperature for 4 hours. Neutralize with 1 mL of 0.2 M NaOH. Dilute and analyze by HPLC.

  • Base Hydrolysis: To 1 mL of a 1 mg/mL solution in methanol, add 1 mL of 0.2 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 1 mL of 0.2 M HCl. Dilute and analyze by HPLC.

  • Oxidation: To 1 mL of a 1 mg/mL solution in methanol, add 1 mL of 6% H₂O₂. Incubate at room temperature for 24 hours. Dilute and analyze by HPLC.

  • Photodegradation: Expose a 50 µg/mL solution in methanol in a quartz cuvette to a calibrated UV lamp (254 nm) for 8 hours. Analyze by HPLC.

  • Thermal Degradation: Incubate a 1 mg/mL solution in DMSO at 60°C for 48 hours. Dilute and analyze by HPLC.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Acid-catalyzed Hydrolysis A->B D Oxidation A->D F Photodegradation (UV/Visible Light) A->F C Ingenol B->C + H₃O⁺ E Oxidized Products D->E + [O] G Isomers or Degradation Products F->G

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing A Prepare Stock Solution of this compound B Aliquot and Store under Different Conditions (Temp, Light, Solvent) A->B C Withdraw Samples at Defined Time Points B->C D Dilute Samples to Working Concentration C->D E Analyze by Stability- Indicating HPLC Method D->E F Quantify Remaining Compound and Degradants E->F G Data Analysis and Stability Assessment F->G

References

Technical Support Center: Deprotection of Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential side reactions encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deprotection of this compound?

A1: The most common method for the deprotection of this compound is acid-catalyzed hydrolysis. Typically, this is achieved using a dilute aqueous acid such as hydrochloric acid (HCl) at room temperature. The reaction time and acid concentration are critical parameters that need to be carefully optimized to maximize the yield of the desired ingenol (B1671944) product while minimizing the formation of side products.

Q2: What are the primary side reactions to be aware of during the deprotection of this compound?

A2: The highly strained "inside-outside" stereochemistry of the ingenane (B1209409) core makes it susceptible to rearrangement under acidic conditions. The primary side reaction of concern is a pinacol-type rearrangement, which can lead to the formation of isomeric byproducts, collectively referred to as isoingenol (B1249251). Additionally, if the ingenol backbone is esterified, acyl migration and hydrolysis of the ester groups can occur as competing reactions.

Q3: How can I minimize the formation of rearrangement products?

A3: Minimizing the formation of rearrangement products hinges on careful control of the reaction conditions. It is recommended to use the mildest acidic conditions possible that still afford a reasonable reaction rate. This includes using a low concentration of a strong acid or a weaker acid, maintaining a low reaction temperature (e.g., 0 °C to room temperature), and closely monitoring the reaction progress to avoid prolonged exposure to the acidic medium.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying products?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the deprotection reaction, allowing for the quantification of the starting material, the desired ingenol product, and any major side products. For structural elucidation of the products and side products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. Comparison of the obtained NMR data with literature values for ingenol and related compounds is crucial for confirming the identity of the products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired ingenol product Incomplete reaction.Increase the reaction time or slightly increase the acid concentration or temperature. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
Degradation of the product.Use milder reaction conditions: lower acid concentration, lower temperature (e.g., 0 °C), and shorter reaction time. Ensure the workup is performed promptly once the reaction is complete.
Presence of a major byproduct with a similar polarity to the desired product Acid-catalyzed rearrangement to isoingenol or other isomers.Employ milder deprotection conditions as described above. Consider using a different acid catalyst (e.g., phosphoric acid instead of HCl). Purification by preparative HPLC may be necessary to separate the isomers.
Formation of multiple unidentified byproducts Complex degradation pathways due to harsh reaction conditions.Significantly reduce the acid concentration and temperature. Screen a variety of weaker acids. Ensure the starting material is of high purity.
Hydrolysis of existing ester groups on the ingenol core The ester is labile under the acidic deprotection conditions.If possible, perform the deprotection at a lower temperature to slow down the rate of hydrolysis relative to the acetonide cleavage. Alternatively, consider a different protecting group strategy for the diol if the ester is particularly acid-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve this compound in a suitable organic solvent such as methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acidification: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) in an ice bath. Add a dilute aqueous solution of a strong acid (e.g., 1 M HCl) dropwise with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1 to 4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is neutral.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to isolate the desired ingenol.

A published procedure for a similar deprotection of an this compound derivative reported using aqueous hydrochloric acid at room temperature, which resulted in a 69% yield after purification.[1]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts for Ingenol

The following table provides representative ¹H and ¹³C NMR chemical shift data for the parent ingenol molecule, which can be used as a reference for product identification.[2][3]

Position¹³C (ppm)¹H (ppm, J in Hz)
1~40.5~2.5 (m)
2~130.0~5.8 (d, J=6.0)
3~78.0~4.2 (d, J=6.0)
4~76.0-
5~85.0~4.0 (s)
6~208.0-
7~50.0~3.0 (m)
8~45.0~2.0 (m)
9~35.0~1.5 (m)
10~25.0~1.0 & ~1.2 (m)
11~30.0~1.8 (m)
12~20.0~1.1 (s)
13~28.0~1.2 (s)
14~140.0~6.0 (s)
15~125.0-
16~18.0~1.8 (s)
17~15.0~1.1 (s)
18~22.0~1.9 (s)
19~16.0~1.8 (s)
20~65.0~4.1 (d, J=12.0), ~4.3 (d, J=12.0)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Visualizations

Deprotection_Pathway Ingenol_Acetonide This compound Ingenol Ingenol (Desired Product) Ingenol_Acetonide->Ingenol Deprotection (H⁺, H₂O) Isoingenol Isoingenol (Rearrangement Product) Ingenol_Acetonide->Isoingenol Side Reaction (H⁺, Rearrangement)

Caption: General reaction scheme for the deprotection of this compound.

Troubleshooting_Workflow Start Deprotection Reaction Analysis Analyze Crude Product (HPLC, NMR) Start->Analysis Desired_Product High Yield of Ingenol? Analysis->Desired_Product Success Purify Product Desired_Product->Success Yes Troubleshoot Identify Problem Desired_Product->Troubleshoot No Low_Yield Low Yield Troubleshoot->Low_Yield Incomplete Reaction/Degradation Side_Products Major Side Products Troubleshoot->Side_Products Rearrangement Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Acid) Low_Yield->Optimize_Conditions Side_Products->Optimize_Conditions Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting the deprotection of this compound.

References

How to avoid isomerization during angeloylation of ingenol intermediates?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the angeloylation of ingenol (B1671944) intermediates. Our focus is to address the critical issue of isomerization of the angelate group to the tiglate group during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge encountered during the angeloylation of ingenol intermediates?

The main challenge is the undesired isomerization of the angelate ester's double bond from the thermodynamically less stable Z-form (angelate) to the more stable E-form (tiglate). This isomerization can significantly reduce the yield of the desired product, such as in the synthesis of ingenol 3-angelate (PEP005, ingenol mebutate).[1][2]

Q2: How can isomerization be prevented during the angeloylation of ingenol?

A highly effective method to prevent isomerization is to use a protecting group strategy. Specifically, the selective protection of the C5 and C20 hydroxyl groups of the ingenol intermediate as a 5,20-acetonide has been shown to allow for high-yielding and stereoconservative angeloylation at the C3 position without concomitant isomerization.[1][2]

Q3: What are the key steps in a stereoconservative angeloylation of an ingenol intermediate?

The key steps involve:

  • Protection: Selective protection of the C5 and C20 diol of the ingenol intermediate as an acetonide.

  • Angeloylation: Esterification of the C3 hydroxyl group with angelic acid or a derivative thereof.

  • Deprotection: Removal of the acetonide protecting group to yield the final ingenol 3-angelate.

This multi-step process ensures that the angelate group is introduced and maintained in its correct Z-configuration.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant formation of the tiglate (E-form) isomer. 1. Reaction conditions (e.g., prolonged reaction time, high temperature, presence of acid or base) favoring isomerization. 2. Unprotected hydroxyl groups at C5 and C20 interfering with the reaction.1. Employ a stereoconservative method using a 5,20-acetonide protecting group. 2. Optimize reaction conditions: use milder reagents, lower temperatures, and shorter reaction times. 3. Carefully control the pH of the reaction mixture.
Low yield of the desired angeloylated product. 1. Incomplete reaction. 2. Side reactions, including isomerization and decomposition. 3. Inefficient purification.1. Ensure complete protection of the C5 and C20 hydroxyls before angeloylation. 2. Use a suitable activating agent for the angelic acid. 3. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged reaction times. 4. Optimize purification methods to efficiently separate the desired product from starting materials and byproducts.
Difficulty in separating the angelate and tiglate isomers. The angelate (Z) and tiglate (E) isomers can have very similar polarities, making chromatographic separation challenging.1. The primary strategy should be to prevent the formation of the tiglate isomer in the first place. 2. If separation is necessary, consider using high-performance liquid chromatography (HPLC) with a suitable column and solvent system. Chiral chromatography might also be an option depending on the specific intermediates.

Experimental Protocols

Stereoconservative Angeloylation of Ingenol via a 5,20-Acetonide Intermediate

This protocol is based on a high-yielding method developed for the preparation of ingenol 3-angelate without isomerization.[1][2]

Step 1: Protection of the 5,20-Diol

  • Dissolve the ingenol intermediate in a suitable aprotic solvent (e.g., acetone, 2,2-dimethoxypropane).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine (B128534) or sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting 5,20-acetonide protected ingenol by column chromatography.

Step 2: Angeloylation of the C3-Hydroxyl Group

  • Dissolve the 5,20-acetonide protected ingenol in a dry, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

  • Add angelic acid and a suitable coupling reagent (e.g., DCC/DMAP, EDC/DMAP) or convert angelic acid to angelic anhydride (B1165640) or angeloyl chloride beforehand.

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor by TLC.

  • Upon completion, filter off any precipitates and wash the organic layer with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 5,20-acetonide protected ingenol 3-angelate.

Step 3: Deprotection of the 5,20-Acetonide

  • Dissolve the purified 5,20-acetonide protected ingenol 3-angelate in a suitable solvent (e.g., methanol, THF/water).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid, trifluoroacetic acid).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base.

  • Remove the solvent under reduced pressure and purify the final ingenol 3-angelate product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Angeloylation Methods

MethodKey FeatureReported Yield of AngelateIsomerization to TiglateReference
Direct Angeloylation Esterification of unprotected ingenolVariable, often lowerSignificant isomerization observedGeneral observation
5,20-Acetonide Protection Stereoconservative esterificationHigh to quantitativeNo concomitant isomerization reported[1][2]

Note: Specific quantitative yields can vary based on the exact substrate and reaction conditions.

Visualizations

Angeloylation_Workflow cluster_protection Step 1: Protection cluster_angeloylation Step 2: Angeloylation cluster_deprotection Step 3: Deprotection Ingenol Ingenol Intermediate Acetonide 5,20-Acetonide Protected Ingenol Ingenol->Acetonide Acetone, p-TSA ProtectedAngelate Protected Ingenol 3-Angelate Acetonide->ProtectedAngelate Angelic Acid, Coupling Agent FinalProduct Ingenol 3-Angelate ProtectedAngelate->FinalProduct Mild Acid

Caption: Stereoconservative angeloylation workflow.

Troubleshooting_Tree Isomerization Isomerization Observed? UseProtection Use 5,20-Acetonide Protection Isomerization->UseProtection Yes NoIsomerization Successful Synthesis Isomerization->NoIsomerization No OptimizeConditions Optimize Reaction Conditions (Temp, Time, pH) UseProtection->OptimizeConditions OptimizeConditions->NoIsomerization

Caption: Troubleshooting decision tree for isomerization.

References

Technical Support Center: Scaling Up Reactions Involving Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this complex diterpenoid intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during scale-up?

A1: this compound is relatively more stable than ingenol (B1671944) itself, thanks to the acetonide protecting group.[1][2] However, it is sensitive to acidic conditions, which can lead to the cleavage of the acetonide group.[3][4][5][6] During scale-up, localized hotspots or prolonged exposure to acidic reagents or chromatography media can cause deprotection. Additionally, like other ingenol derivatives, it may be susceptible to acyl migrations if subsequent esterification steps are performed under non-optimal conditions.[7] Careful control of pH and temperature is crucial.

Q2: I am observing a significant drop in yield when moving from a 1 g to a 50 g scale. What are the likely causes?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale.[2][8][9] These include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain uniform temperature.[10][11] This can lead to the formation of byproducts or degradation.

  • Poor Mixing: Achieving homogeneous mixing in a larger reactor is more challenging.[2][11][12] This can result in localized high concentrations of reagents, leading to side reactions.

  • Extended Reaction Times: Heating and cooling cycles are longer for larger volumes, potentially exposing the product to harsh conditions for extended periods.[13]

  • Work-up and Isolation Issues: Techniques that work well on a small scale, like simple extraction and evaporation, may be less efficient and lead to greater product loss at a larger scale.[14][15][16][17]

Q3: Can I use standard silica (B1680970) gel chromatography for the purification of large batches of this compound derivatives?

A3: While possible, using standard silica gel for large-scale purification of ingenol derivatives has its challenges. The slightly acidic nature of silica gel can potentially cause the degradation of acid-sensitive compounds, especially with the longer residence times required for large columns. For large-scale purification, consider using a buffered mobile phase or alternative stationary phases like neutral alumina. Other techniques such as flash chromatography with carefully selected solvents or preparative HPLC might also be more suitable and scalable.[18][19][20][21]

Q4: What are the recommended storage conditions for this compound, especially for larger quantities?

A4: For long-term storage, this compound should be stored at -20°C or -80°C.[22] It is typically supplied as a solid and should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For working solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at low temperatures.

Troubleshooting Guide

Problem 1: Low Yield in an Esterification Reaction with this compound at Pilot Scale
Symptom Potential Cause Recommended Solution
Reaction stalls; incomplete conversion of starting material. 1. Insufficient mixing: Inadequate agitation leading to poor contact between reactants.[2][12] 2. Catalyst deactivation: The catalyst may be degrading over the extended reaction time at a larger scale. 3. Equilibrium limitation: The reaction may have reached equilibrium.[23]1. Improve agitation: Increase the stirring speed or use an overhead stirrer with a suitable impeller for the reactor geometry. 2. Add catalyst in portions: Consider adding the catalyst in multiple portions throughout the reaction. 3. Remove byproducts: If water is a byproduct, consider using a Dean-Stark trap or adding a dehydrating agent to drive the reaction to completion.[23]
Multiple spots on TLC, indicating byproduct formation. 1. Overheating: Localized hotspots due to poor heat dissipation.[10][11] 2. Incorrect reagent addition: Adding a reactive reagent too quickly can cause temperature spikes and side reactions.[23] 3. Degradation: The product or starting material may be degrading under the reaction conditions.1. Ensure uniform heating: Use a well-controlled heating mantle or oil bath and monitor the internal temperature. 2. Slow reagent addition: Add reactive reagents dropwise or via a syringe pump, especially at the beginning of the reaction. 3. Re-evaluate reaction conditions: Consider running the reaction at a lower temperature for a longer period.
Product loss during work-up. 1. Emulsion formation: During aqueous extraction, stable emulsions can form, trapping the product.[15] 2. Incomplete extraction: Insufficient solvent volume or number of extractions. 3. Precipitation of product: The product may be precipitating during transfers or washes.1. Break emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. 2. Optimize extraction: Use a larger volume of extraction solvent and perform multiple extractions (at least 3). 3. Check for precipitates: Carefully inspect all glassware and filter any solids that may have formed. Wash the solids with the extraction solvent.

Data Presentation

Table 1: Effect of Scale on Esterification of this compound
ParameterLab Scale (1 g)Pilot Scale (50 g) - InitialPilot Scale (50 g) - Optimized
This compound 1.0 g (2.57 mmol)50.0 g (128.5 mmol)50.0 g (128.5 mmol)
Acylating Agent 1.5 eq (3.86 mmol)1.5 eq (192.8 mmol)1.3 eq (167.1 mmol)
Catalyst (DMAP) 0.1 eq (0.26 mmol)0.1 eq (12.9 mmol)0.1 eq (12.9 mmol)
Solvent (DCM) 20 mL1 L1 L
Temperature 25°C25-40°C (fluctuations)25°C (controlled)
Reaction Time 4 hours8 hours6 hours
Yield 92%55%88%
Purity (by HPLC) 98%85% (with byproducts)97%

This is illustrative data and may not represent actual experimental results.

Experimental Protocols

Key Experiment: Acylation of this compound

Lab Scale (1 g)

  • Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 2.57 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (B109758) (20 mL).

  • Reagent Addition: Add 4-dimethylaminopyridine (B28879) (DMAP) (0.031 g, 0.26 mmol) followed by the dropwise addition of the acylating agent (e.g., an acid chloride or anhydride, 3.86 mmol).

  • Reaction: Stir the reaction mixture at room temperature (25°C) and monitor by TLC. The reaction is typically complete within 4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Pilot Scale (50 g) - Optimized

  • Preparation: To a 2 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and argon inlet, add this compound (50.0 g, 128.5 mmol).

  • Dissolution: Add anhydrous dichloromethane (1 L) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5°C using a circulating chiller connected to the reactor jacket.

  • Reagent Addition: Add DMAP (1.57 g, 12.9 mmol). Slowly add the acylating agent (167.1 mmol) via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature (25°C) and stir for 6 hours. Monitor the reaction progress by HPLC.

  • Quenching: Cool the reaction mixture back to 0-5°C and slowly quench by adding saturated aqueous sodium bicarbonate solution (750 mL) via the dropping funnel.

  • Work-up: Transfer the mixture to a larger separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 500 mL). Combine the organic layers and wash with brine (1 L). Dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product using a large-scale flash chromatography system.

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield at Scale check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion byproducts Byproducts Formed? incomplete_conversion->byproducts No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_conversion->optimize_reaction Yes check_workup Analyze Work-up & Purification byproducts->check_workup No optimize_addition Optimize Reagent Addition & Mixing byproducts->optimize_addition Yes optimize_purification Optimize Purification (e.g., change stationary phase) check_workup->optimize_purification end Improved Yield optimize_reaction->end optimize_addition->end optimize_purification->end

Caption: Troubleshooting workflow for addressing low reaction yields during scale-up.

G Potential Degradation Pathway of this compound start This compound acid Acidic Conditions (e.g., H+, Lewis Acid) start->acid intermediate Carbocation Intermediate acid->intermediate deprotected Ingenol (Deprotected Diol) intermediate->deprotected rearrangement Further Rearrangement (under harsh conditions) deprotected->rearrangement

Caption: Acid-catalyzed degradation pathway of the acetonide protecting group.

G Experimental Workflow for Reaction Scale-Up lab_scale 1. Lab Scale Synthesis (mg to g) process_safety 2. Process Safety Analysis (Calorimetry, Hazard Assessment) lab_scale->process_safety kilo_lab 3. Kilo-Lab Scale-Up (10-100 g) process_safety->kilo_lab parameter_optimization 4. Parameter Optimization (Mixing, Dosing, Temp) kilo_lab->parameter_optimization pilot_plant 5. Pilot Plant Scale (kg) parameter_optimization->pilot_plant validation 6. Process Validation & Documentation pilot_plant->validation manufacturing 7. Manufacturing validation->manufacturing

Caption: A logical workflow for scaling up a chemical reaction from lab to manufacturing.

References

Validation & Comparative

A Comparative Guide to Ingenol-5,20-acetonide and Ingenol as Starting Materials in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ingenol (B1671944) derivatives, a class of compounds with significant therapeutic potential, presents unique challenges due to the molecule's complex and highly functionalized structure. A critical decision in the synthetic strategy is the choice of the starting material: ingenol or its protected form, Ingenol-5,20-acetonide. This guide provides an objective comparison of these two starting materials, supported by experimental data, to aid researchers in making an informed choice for their synthetic campaigns.

Executive Summary

The primary advantage of using This compound as a starting material lies in the strategic protection of the C5 and C20 hydroxyl groups. This protection prevents undesired side reactions, such as acyl migration, leading to higher regioselectivity and often cleaner reactions with better overall yields for specific derivatives. However, the use of this compound necessitates an additional deprotection step to yield the final active compound.

Conversely, starting directly with ingenol offers a more direct route to certain derivatives, avoiding the need for protection and deprotection steps. This can be advantageous for synthesizing compounds where the reactivity of the C5 and C20 hydroxyls is not a hindrance or can be controlled by other means. However, this approach can lead to mixtures of products and lower yields due to the similar reactivity of the different hydroxyl groups.

Comparative Analysis of Synthetic Routes

The choice between ingenol and this compound fundamentally alters the synthetic strategy for accessing ingenol derivatives, particularly esters, which are a prominent class of bioactive ingenanes.

Synthesis Starting from this compound

The use of this compound allows for selective functionalization of the C3 hydroxyl group. The acetonide group effectively masks the C5 and C20 hydroxyls, directing acylation or other modifications to the desired position.

A notable example is the synthesis of ingenol disoxate, a novel ingenol derivative. The synthesis begins with the microwave-assisted coupling of this compound with a suitable carboxylic acid derivative, followed by the deprotection of the acetonide group under acidic conditions.[1]

Experimental Protocol: Synthesis of Ingenol Disoxate [1]

  • Step A: Coupling: this compound is coupled with the desired acylating agent using DMAP/DIPEA catalysis in acetonitrile (B52724) at 150 °C under microwave irradiation.

  • Step B: Deprotection: The resulting protected intermediate is then treated with aqueous hydrochloric acid at room temperature to remove the acetonide protecting group.

This two-step process provides a controlled and high-yielding route to the final product.

Synthesis Starting from Ingenol

Synthesizing derivatives from unprotected ingenol can be more direct but often requires careful control of reaction conditions to achieve selectivity. The inherent reactivity of the multiple hydroxyl groups can lead to the formation of a mixture of isomers.

For instance, the synthesis of 3-O-angeloyl-20-O-acetyl ingenol, a derivative of the approved drug ingenol mebutate, starts from ingenol.[2] This multi-step synthesis highlights the need for a more elaborate strategy to achieve the desired functionalization pattern when starting with the unprotected core. A key challenge when starting with ingenol is preventing acyl migration, a phenomenon where the acyl group moves between the different hydroxyl positions, which can affect the bioactivity and stability of the final product.[2]

Quantitative Data Comparison

Table 1: Synthesis of Ingenol Disoxate from this compound [1]

StepReactionReagents and ConditionsYield
ACouplingDMAP/DIPEA, Acetonitrile, 150 °C (microwave)94%
BDeprotectionAqueous HCl, Room Temperature69%
Overall ~65%

Table 2: Synthesis of 3-O-angeloyl-20-O-acetyl ingenol from Ingenol [2]

StepReactionYield
1-4Multi-step synthesisHigh yield per step (specific yields not detailed in the abstract)

Note: While the abstract mentions high yields for each of the four steps, specific quantitative data for each step and the overall yield are not provided, making a direct quantitative comparison challenging.

Stability and Handling

This compound is generally considered more stable for storage and handling compared to ingenol, especially in the context of preventing unwanted reactions during storage. The protection of the reactive hydroxyl groups in this compound contributes to its increased stability.

Logical Workflow of Synthesis Strategies

The decision to use this compound or ingenol is primarily driven by the desired final product and the need for regioselectivity.

G Ingenol Ingenol Direct_Synth Direct Synthesis Ingenol->Direct_Synth Ingenol_Acetonide This compound Selective_Synth Selective Functionalization at C3 Ingenol_Acetonide->Selective_Synth Mixture Potential for Product Mixtures / Acyl Migration Direct_Synth->Mixture Deprotection Acetonide Deprotection Selective_Synth->Deprotection Targeted_Product Regioselective Product Deprotection->Targeted_Product

Caption: A logical workflow comparing the synthetic pathways starting from Ingenol versus this compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of ingenol derivatives.

G cluster_0 Synthesis cluster_1 In Vitro Evaluation Start Starting Material (Ingenol or Acetonide) Reaction Chemical Modification (e.g., Acylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Line Culture Characterization->Cell_Culture Treatment Treatment with Ingenol Derivative Cell_Culture->Treatment Assay Biological Assay (e.g., Cytotoxicity, PKC activation) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: A generalized experimental workflow for the synthesis and in vitro evaluation of ingenol derivatives.

Conclusion

The choice between ingenol and this compound as a starting material is a critical strategic decision in the synthesis of ingenol derivatives.

  • This compound is the preferred starting material when regioselective functionalization, particularly at the C3 position, is required. It offers a more controlled synthetic route, minimizing the formation of side products and often leading to higher overall yields of the desired isomer, despite the need for a final deprotection step.

  • Ingenol may be a suitable starting material for more direct synthetic routes where selectivity is not a primary concern or can be achieved through other means. However, the potential for acyl migration and the formation of product mixtures must be carefully considered.

For the development of novel, highly specific ingenol-based therapeutics, the use of this compound provides a more robust and predictable platform for chemical synthesis.

References

A Comparative Analysis of Ingenol Mebutate and Ingenol Disoxate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of ingenol (B1671944) mebutate and its derivative, ingenol disoxate. Both compounds are potent activators of Protein Kinase C (PKC) and have been investigated for the topical treatment of skin conditions such as actinic keratosis. This analysis synthesizes preclinical and clinical data to highlight their comparative efficacy, mechanism of action, and physicochemical properties.

Executive Summary

Ingenol mebutate and ingenol disoxate are structurally related diterpenoid esters that induce cell death in rapidly proliferating cells and stimulate a localized inflammatory response. Preclinical evidence suggests that ingenol disoxate exhibits greater cytotoxic potency and superior anti-tumor activity in mouse models compared to ingenol mebutate. Furthermore, ingenol disoxate was developed to have improved chemical stability, potentially offering advantages in formulation and storage. While both compounds share a similar mechanism of action, the enhanced potency of ingenol disoxate may translate to different clinical and safety profiles.

Mechanism of Action: A Dual Approach

Both ingenol mebutate and ingenol disoxate exert their therapeutic effects through a dual mechanism of action:

  • Direct Cytotoxicity: At high concentrations, these compounds induce rapid necrosis of target cells. This is initiated by the disruption of the plasma and mitochondrial membranes, leading to cell swelling and death.

  • Inflammatory Response: At lower concentrations, they activate Protein Kinase C (PKC), particularly the PKCδ isoform.[1] This activation triggers a cascade of downstream signaling events, including the MEK/ERK pathway, leading to the release of pro-inflammatory cytokines and chemokines.[1][2] This, in turn, stimulates the infiltration of immune cells, such as neutrophils, which contribute to the clearance of remaining atypical cells.[3][4]

The activation of the PKC signaling pathway is a critical event in the mechanism of action for both compounds.

PKC_Signaling_Pathway General Signaling Pathway for Ingenol Mebutate and Ingenol Disoxate Ingenol Ingenol Mebutate / Ingenol Disoxate PKC Protein Kinase C (PKCδ) Ingenol->PKC Activates CellDeath Direct Cell Death (Necrosis) Ingenol->CellDeath MEK MEK PKC->MEK ERK ERK MEK->ERK Inflammation Inflammatory Response (Cytokine/Chemokine Release) ERK->Inflammation

Fig. 1: Simplified signaling pathway of ingenol compounds.

Preclinical Activity: A Head-to-Head Comparison

A key preclinical study directly compared the in vitro and in vivo activities of ingenol mebutate and ingenol disoxate.

In Vitro Cytotoxicity

Ingenol disoxate demonstrated significantly higher cytotoxic potency compared to ingenol mebutate in human cancer cell lines.[5] While the specific IC50 values from a direct comparative study are not publicly available, the qualitative results indicate a clear advantage for ingenol disoxate in its ability to induce cell death in vitro.

CompoundCell LineAssayResultReference
Ingenol Mebutate HeLa, HSC-5Cytotoxicity Assay-[5]
Ingenol Disoxate HeLa, HSC-5Cytotoxicity AssaySignificantly higher potency than ingenol mebutate[5]

Table 1: Comparative In Vitro Cytotoxicity

In Vivo Antitumor Activity

In a murine B16 melanoma model, ingenol disoxate exhibited a superior antitumor effect compared to ingenol mebutate.[5] Topical application of ingenol disoxate resulted in a more significant increase in the median survival time of the animals.[5]

CompoundAnimal ModelEndpointResultReference
Ingenol Mebutate B16 Mouse MelanomaMedian Survival Time-[5]
Ingenol Disoxate B16 Mouse MelanomaMedian Survival TimeSignificantly increased relative to ingenol mebutate[5]

Table 2: Comparative In Vivo Antitumor Activity

Physicochemical Properties

A primary driver for the development of ingenol disoxate was to improve upon the chemical stability of ingenol mebutate.

PropertyIngenol MebutateIngenol DisoxateReference
Chemical Stability Prone to chemical rearrangement, requiring refrigeration.[5]Increased stability in clinically relevant formulations and aqueous buffers.[5][5]

Table 3: Comparative Physicochemical Properties

Clinical Efficacy and Safety

Both ingenol mebutate and ingenol disoxate have been evaluated in clinical trials for the treatment of actinic keratosis. Direct head-to-head clinical trials are limited, making a direct comparison of clinical efficacy challenging. However, data from separate trials provide insights into their performance.

  • Ingenol Mebutate: Phase III trials demonstrated the efficacy of ingenol mebutate gel (0.015% for face/scalp, 0.05% for trunk/extremities) applied for 2-3 days.[3][6] Complete clearance rates varied by location and study.[3][6] The marketing of ingenol mebutate (Picato®) was suspended due to an observed increased incidence of skin tumors in some clinical studies.[7]

  • Ingenol Disoxate: Phase II and III trials have shown that ingenol disoxate is effective and well-tolerated for the field treatment of actinic keratosis.[4][8][9][10] However, a meta-analysis of four studies on ingenol disoxate also showed a statistically significant increase in skin cancer at 14 months in the treatment group compared to vehicle.[7]

Local skin reactions, including erythema, flaking/scaling, and crusting, are common side effects for both compounds, consistent with their mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of ingenol mebutate and ingenol disoxate.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Measurement Seed 1. Seed cells in 96-well plates Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with varying concentrations of Ingenol Mebutate or Ingenol Disoxate Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution to each well Incubate2->Add_MTT Incubate3 6. Incubate for 2-4h (Formazan crystal formation) Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilization solution Incubate3->Add_Solubilizer Measure 8. Measure absorbance at 570 nm Add_Solubilizer->Measure

Fig. 2: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, HSC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ingenol mebutate and ingenol disoxate in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Antitumor Activity: B16 Melanoma Model

This protocol outlines a common in vivo model to assess the efficacy of anticancer agents.

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject B16 melanoma cells into the flank of C57BL/6 mice.[11][12]

  • Tumor Growth and Measurement: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).[13] Measure tumor volume regularly using calipers.

  • Topical Treatment: Once tumors reach the desired size, topically apply a gel formulation of ingenol mebutate or ingenol disoxate to the tumor area for a specified number of consecutive days.[5]

  • Monitoring: Monitor tumor growth and the general health of the mice daily.

  • Endpoint: The primary endpoint is typically tumor growth inhibition or an increase in median survival time.[5] Mice are euthanized when tumors reach a predetermined size or show signs of ulceration or distress.

Protein Kinase C (PKC) Activation Assay

This protocol describes a method to measure the activation of PKC.

Methodology:

  • Cell Treatment: Treat cells with ingenol mebutate or ingenol disoxate for various time points.

  • Cell Lysis: Lyse the cells and separate the cytosolic and membrane fractions by centrifugation.

  • Western Blotting: Perform SDS-PAGE and Western blotting on both fractions using antibodies specific for different PKC isoforms (e.g., PKCδ) to assess their translocation from the cytosol to the membrane, which is an indicator of activation.[2]

  • Phosphorylation Analysis: Alternatively, use phospho-specific antibodies to detect the phosphorylation of PKC isoforms or their downstream targets (e.g., ERK) as a measure of activation.[2]

Conclusion

The available preclinical data strongly suggest that ingenol disoxate is a more potent derivative of ingenol mebutate, exhibiting enhanced in vitro cytotoxicity and in vivo antitumor activity. Its improved chemical stability also presents a significant formulation advantage. While both compounds operate through a similar dual mechanism of action involving direct cytotoxicity and PKC-mediated inflammation, the increased potency of ingenol disoxate could have implications for its clinical use, including dosing and the severity of local skin reactions. The reported association of both compounds with an increased risk of skin malignancies warrants further investigation and careful consideration in any future clinical development. This comparative analysis provides a foundation for further research into the therapeutic potential and safety of these ingenol derivatives.

References

Novel Ingenol Derivatives Demonstrate Superior In Vitro Efficacy Over Ingenol Mebutate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of novel ingenol (B1671944) derivatives reveals enhanced cytotoxic and pro-apoptotic activity against various cancer cell lines when compared to the established therapeutic agent, ingenol mebutate. These findings, supported by comprehensive in vitro experimental data, highlight the potential of these new compounds in the development of more potent anticancer therapies.

This guide provides a detailed comparison of the in vitro efficacy of several novel ingenol derivatives against ingenol mebutate, a known activator of Protein Kinase C (PKC) used in the treatment of actinic keratosis. The data presented herein suggests that specific structural modifications to the ingenol backbone can lead to significantly improved anti-cancer properties.

Comparative In Vitro Cytotoxicity

Recent studies have quantified the cytotoxic effects of newly synthesized or isolated ingenol derivatives and compared them directly with ingenol mebutate. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined in various cancer cell lines.

A study focusing on human keratinocyte (HPV-Ker) cell lines demonstrated that two novel derivatives, 17-acetoxyingenol 3-angelate 20-acetate (Compound 1) and 17-acetoxyingenol 3-angelate 5,20-diacetate (Compound 2), exhibit significantly lower IC50 values than ingenol mebutate after 24 and 48 hours of treatment, indicating higher potency.[1][2][3]

CompoundCell LineIncubation Time (h)IC50 (µM)
Ingenol Mebutate HPV-Ker240.84 ± 0.01
480.96 ± 0.03
Compound 1 HPV-Ker240.39 ± 0.09
480.32 ± 0.05
Compound 2 HPV-Ker240.32 ± 0.02
480.87 ± 0.07

Furthermore, another novel derivative, 3-O-Angeloyl-20-O-acetyl ingenol (AAI) , has shown higher cytotoxicity compared to ingenol mebutate in the K562 chronic myeloid leukemia cell line.[4][5][6] While a direct IC50 comparison table is not available, studies indicate that at a concentration of 1 µM, AAI and ingenol mebutate show similar growth inhibition of K562 cells. However, at very low concentrations (ranging from 5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM), AAI exhibits much more potent inhibition than ingenol mebutate.[4]

Mechanism of Action: Signaling Pathways

Ingenol derivatives, including ingenol mebutate, are known to exert their anticancer effects primarily through the activation of Protein Kinase C (PKC), with a particular emphasis on the PKCδ isoform. Activation of PKCδ initiates a cascade of downstream signaling events that ultimately lead to apoptosis (programmed cell death).

The primary signaling pathways implicated in the mechanism of action of ingenol derivatives are:

  • PKCδ-mediated Apoptosis: Upon activation by ingenol derivatives, PKCδ translocates to various cellular compartments, including the mitochondria and nucleus, where it phosphorylates a range of target proteins. This leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

  • Ras/Raf/MEK/ERK Pathway: This pathway is a critical regulator of cell proliferation and survival. Ingenol derivatives have been shown to modulate this pathway, often leading to the activation of pro-apoptotic signals.

  • PI3K/AKT Pathway: The PI3K/AKT pathway is a key survival pathway that is often dysregulated in cancer. Ingenol derivatives can inhibit this pathway, thereby promoting apoptosis.

Below are diagrams illustrating these key signaling pathways and a general workflow for the in vitro experiments.

experimental_workflow General Experimental Workflow for In Vitro Efficacy Assessment cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Treatment with Ingenol Derivatives (Varying Concentrations) seeding->treatment mtt MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt annexin Annexin V-FITC/PI Assay (Apoptosis Detection) treatment->annexin ic50 IC50 Value Calculation mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells annexin->apoptosis_quant PKC_pathway PKCδ-Mediated Apoptosis Pathway ingenol Ingenol Derivative pkc_delta PKCδ Activation ingenol->pkc_delta translocation Translocation to Mitochondria & Nucleus pkc_delta->translocation caspase_activation Caspase Cascade Activation translocation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis MEK_ERK_pathway Ras/Raf/MEK/ERK Signaling Pathway ingenol Ingenol Derivative pkc PKC Activation ingenol->pkc ras Ras pkc->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream Downstream Effects (Apoptosis/Cell Cycle Arrest) erk->downstream PI3K_AKT_pathway PI3K/AKT Signaling Pathway ingenol Ingenol Derivative pi3k PI3K ingenol->pi3k Inhibition akt AKT pi3k->akt inhibition Inhibition of Survival Signals akt->inhibition Inhibition apoptosis Apoptosis inhibition->apoptosis

References

Head-to-head comparison of synthetic routes to ingenol

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to Ingenol (B1671944)

Ingenol, a complex diterpenoid isolated from the latex of plants of the Euphorbia genus, has garnered significant attention from the scientific community due to its potent biological activities, including pro-inflammatory, anti-cancer, and anti-HIV properties. Its intricate molecular architecture, characterized by a highly strained "inside-outside" bicyclo[4.4.1]undecane core, has made it a formidable target for total synthesis. Over the past two decades, several research groups have successfully conquered this challenge, each employing a unique and innovative strategy. This guide provides a head-to-head comparison of four prominent total syntheses of ingenol, developed by the research groups of Winkler, Wood, Tanino/Kuwajima, and Baran, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the practical production of complex molecules. The following table summarizes key quantitative metrics for the total syntheses of ingenol discussed herein.

MetricWinkler (2002)[1][2]Wood (2004)[3][4]Tanino/Kuwajima (2003)[5][6][7]Baran (2013)[8][9]
Total Steps (Longest Linear Sequence) 4533~35-45 (estimated)[10]14
Overall Yield Not explicitly statedNot explicitly statedNot explicitly stated1.2%[9]
Stereochemistry Racemic (±)Enantioselective (+)Racemic (±)Enantioselective (+)
Starting Material(s) Simple bicyclic enoneKnown chiral building blocksSimple organic molecules(+)-3-carene[8][9]
Key Strategy Intramolecular Dioxenone Photoaddition-Fragmentation[1][11]Ring-Closing Metathesis[3][4]Cobalt-mediated Cyclization/Rearrangement[5][12]Two-Phase Biosynthesis-Inspired Approach[8][13]

Strategic Overview and Key Transformations

Each successful synthesis of ingenol hinged on a clever strategy to construct the challenging tetracyclic core and install the requisite oxygenation.

The Winkler Synthesis: A Photochemical Approach

The first total synthesis of (±)-ingenol was accomplished by the Winkler group in 2002.[1][2] Their strategy centered on the use of an intramolecular dioxenone photoaddition-fragmentation reaction to establish the critical trans-intrabridgehead stereochemistry of the BC ring system. This elegant approach addressed the most significant steric challenge of the ingenol core in a single, key transformation.

Winkler_Synthesis A Bicyclic Enone B Dioxenone Photosubstrate A->B Several Steps C Photocycloadduct B->C [2+2] Photocycloaddition (hv) D Fragmentation Product (trans-Bicyclo[4.4.1]undecane) C->D Fragmentation E (±)-Ingenol D->E Functional Group Manipulations

Figure 1. Simplified workflow of the Winkler synthesis.
The Wood Synthesis: Harnessing Ring-Closing Metathesis

In 2004, the Wood group reported the first asymmetric total synthesis of (+)-ingenol.[3][4] Their approach utilized a strategic ring-closing metathesis (RCM) reaction to forge the strained seven-membered B-ring, thereby forming the "inside-outside" topology. This synthesis demonstrated the power of RCM in the construction of complex and sterically hindered ring systems.

Wood_Synthesis A Chiral Precursor B Acyclic Diene A->B Several Steps C Tetracyclic Core (via RCM) B->C Ring-Closing Metathesis D (+)-Ingenol C->D Oxidative Elaborations

Figure 2. Key stages of the Wood synthesis.
The Tanino/Kuwajima Synthesis: A Cobalt-Mediated Cascade

The Tanino and Kuwajima groups jointly reported a racemic total synthesis of ingenol in 2003.[5][6][7] A key feature of their route was an intramolecular cyclization of an acetylene (B1199291) dicobalt complex, which set the stage for a subsequent rearrangement of an epoxy alcohol to construct the highly strained ingenane (B1209409) skeleton. This approach showcased the utility of organometallic chemistry in tackling complex synthetic challenges.

Tanino_Kuwajima_Synthesis A Acyclic Precursor B Acetylene Dicobalt Complex A->B Several Steps C Cyclized Intermediate B->C Intramolecular Cyclization D Epoxy Alcohol C->D Further Elaboration E Rearranged Ingenane Skeleton D->E Epoxy Alcohol Rearrangement F (±)-Ingenol E->F Final Oxidations

Figure 3. Outline of the Tanino/Kuwajima synthesis.
The Baran Synthesis: A Biomimetic and Efficient Route

In 2013, the Baran group unveiled a highly efficient and enantioselective total synthesis of (+)-ingenol, which stands as the shortest route to date.[8][9] Their strategy was inspired by the proposed biosynthesis of ingenol and was divided into a "cyclase phase" and an "oxidase phase." The cyclase phase rapidly assembles the carbon skeleton from (+)-3-carene, a cheap and abundant starting material, via key steps including a Pauson-Khand reaction. The subsequent oxidase phase introduces the necessary oxygenation with high stereocontrol, culminating in a pivotal pinacol (B44631) rearrangement to form the ingenane core.

Baran_Synthesis cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase A (+)-3-Carene B Allenic Alkyne A->B C Pauson-Khand Product B->C D Tigliane Intermediate C->D E Oxidized Tigliane D->E Oxidation F Pinacol Rearrangement Precursor E->F G Ingenane Skeleton F->G H (+)-Ingenol G->H

Figure 4. The two-phase approach of the Baran synthesis.

Experimental Protocols for Key Experiments

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for key transformations from the featured syntheses, as described in the original publications.

Winkler Synthesis: Intramolecular Dioxenone Photoaddition

A solution of the dioxenone photosubstrate in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is irradiated with a medium-pressure mercury lamp through a Pyrex filter at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the resulting crude photoproduct is purified by column chromatography to yield the tetracyclic adduct. For a detailed procedure, refer to the supporting information of the primary publication.[1][14]

Wood Synthesis: Ring-Closing Metathesis

To a solution of the acyclic diene in degassed dichloromethane (B109758) is added a catalytic amount of a Grubbs-type ruthenium catalyst (e.g., Grubbs' second-generation catalyst). The reaction mixture is stirred at room temperature or with gentle heating under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the tetracyclic product containing the newly formed seven-membered ring. Further details can be found in the supporting information of the relevant publication.[3][15]

Tanino/Kuwajima Synthesis: Cobalt-Mediated Cyclization

An acyclic enyne precursor is treated with dicobalt octacarbonyl in a suitable solvent such as toluene (B28343) or dichloromethane to form the corresponding alkyne-cobalt complex. This complex is then subjected to thermal or Lewis acid-promoted intramolecular cyclization conditions. The reaction typically proceeds at elevated temperatures. After the reaction is complete, the cobalt carbonyl moiety is removed by oxidative decomplexation, for instance, with ceric ammonium (B1175870) nitrate (B79036) (CAN) or iodine, to yield the cyclized product. The full experimental details are available in the supplementary materials of their paper.[5][16]

Baran Synthesis: Pinacol Rearrangement

The diol precursor, dissolved in an appropriate solvent like dichloromethane, is cooled to a low temperature (e.g., -78 °C). A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise to the solution. The reaction is stirred at this temperature for a specified period, during which the pinacol rearrangement occurs to form the ingenane skeleton. The reaction is then quenched, for example, with a saturated aqueous solution of sodium bicarbonate, and the product is extracted, dried, and purified by chromatography. For a comprehensive protocol, consult the supplementary information of the Science publication.[8][17]

Conclusion

The total synthesis of ingenol has been a benchmark for the advancement of synthetic organic chemistry. The four routes presented here, while all culminating in the same complex natural product, showcase a remarkable diversity of strategic thinking and methodological innovation. The early syntheses by Winkler and Tanino/Kuwajima laid the groundwork by demonstrating the feasibility of constructing the formidable ingenane core. The Wood synthesis introduced an elegant asymmetric approach using a then-emerging powerful tool, ring-closing metathesis. Finally, the Baran synthesis represents a paradigm of efficiency and practicality, drawing inspiration from biosynthesis to achieve a remarkably concise route. This comparative guide is intended to serve as a valuable resource for chemists engaged in the synthesis of complex molecules, providing both a high-level strategic overview and a starting point for accessing detailed experimental information.

References

Validating the Structure of Synthesized Ingenol Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel ingenol (B1671944) derivatives is a cornerstone of research into new therapeutics, particularly in oncology and dermatology. The complex, tetracyclic diterpenoid structure of ingenol necessitates rigorous structural validation to ensure the identity and purity of synthesized analogues. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of ingenol derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in this critical analytical process.

Spectroscopic Data at a Glance: A Comparative Analysis

The following tables summarize key spectroscopic data for three common ingenol derivatives: ingenol-3-angelate (PEP005), ingenol-3-hexanoate, and ingenol-3-dodecanoate. These tables provide a baseline for comparison when validating newly synthesized analogues.

Table 1: ¹H NMR Spectroscopic Data of Ingenol Derivatives (CDCl₃, 500 MHz)

ProtonIngenol-3-angelate (δ, ppm, J in Hz)Ingenol-3-hexanoate (δ, ppm, J in Hz)Ingenol-3-dodecanoate (δ, ppm, J in Hz)
H-14.12 (br s)4.11 (br s)4.10 (br s)
H-53.65 (d, J=5.0)3.64 (d, J=5.0)3.63 (d, J=5.0)
H-65.95 (d, J=5.0)5.94 (d, J=5.0)5.93 (d, J=5.0)
H-74.40 (t, J=8.0)4.39 (t, J=8.0)4.38 (t, J=8.0)
H-82.05 (m)2.04 (m)2.03 (m)
H-204.15 (s)4.14 (s)4.13 (s)
Angelate CH6.10 (qq, J=7.2, 1.5)--
Hexanoate α-CH₂-2.35 (t, J=7.5)-
Dodecanoate α-CH₂--2.34 (t, J=7.5)

Table 2: ¹³C NMR Spectroscopic Data of Ingenol Derivatives (CDCl₃, 125 MHz)

CarbonIngenol-3-angelate (δ, ppm)Ingenol-3-hexanoate (δ, ppm)Ingenol-3-dodecanoate (δ, ppm)
C-177.577.477.4
C-378.978.878.8
C-4158.4158.3158.3
C-591.891.791.7
C-6130.2130.1130.1
C-842.542.442.4
C-9209.5209.4209.4
C-2062.162.062.0
Angelate C=O167.5--
Hexanoate C=O-173.2-
Dodecanoate C=O--173.1

Table 3: Mass Spectrometry Data (ESI-MS) of Ingenol Derivatives

DerivativeMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Ingenol-3-angelateC₂₅H₃₄O₆431.24349, 331, 295
Ingenol-3-hexanoateC₂₆H₃₈O₆447.27349, 331, 295
Ingenol-3-dodecanoateC₃₂H₅₀O₆531.36349, 331, 295

Table 4: FTIR Spectroscopic Data (cm⁻¹) of Ingenol Derivatives

Functional GroupIngenol-3-angelateIngenol-3-hexanoateIngenol-3-dodecanoate
O-H stretch3450 (broad)3448 (broad)3445 (broad)
C-H stretch2925, 28552928, 28572924, 2853
C=O stretch (ester)171517351738
C=O stretch (ketone)169516941695
C=C stretch164016421641

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the nature of the synthesized derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the purified ingenol derivative.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters (500 MHz Spectrometer):

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition Parameters (125 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the spectrum using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • For 2D NMR experiments (e.g., COSY, HSQC, HMBC), use standard pulse programs and processing parameters.

Mass Spectrometry (UPLC-ESI-QTOF-MS)

1. Sample Preparation:

  • Prepare a stock solution of the ingenol derivative in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2. UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. ESI-QTOF-MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.0-4.0 kV.

  • Sampling Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 300-400 °C.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to obtain fragment ions.

  • Mass Range: m/z 100-1000.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the solid ingenol derivative onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Collect a background spectrum of the empty, clean ATR crystal before analyzing the sample.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing Workflows and Pathways

To further aid in the understanding of the validation process and the biological context of ingenol derivatives, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis of Ingenol Derivative purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (UPLC-MS/MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural validation of ingenol derivatives.

G cluster_nucleus ingenol Ingenol Derivative pkc Protein Kinase C (PKC) ingenol->pkc activates ikb IκB pkc->ikb phosphorylates apoptosis Apoptosis pkc->apoptosis induces nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus transcription Gene Transcription nucleus->transcription promotes

Caption: Simplified signaling pathway of ingenol derivatives via PKC activation.[1]

This guide provides a foundational framework for the spectroscopic validation of synthesized ingenol derivatives. By employing these techniques and protocols, researchers can confidently ascertain the structure and purity of their compounds, paving the way for further biological evaluation and drug development.

References

Comparative Analysis of Antibody Cross-Reactivity for Ingenol Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such studies by outlining the necessary experimental data, protocols, and conceptual diagrams. However, due to the absence of specific data on anti-ingenol analog antibodies, the following sections will draw upon established principles of antibody development and cross-reactivity assessment for other small molecules to illustrate the required methodologies and data presentation.

Data Presentation: A Template for Comparison

Should data from cross-reactivity studies of anti-ingenol analog antibodies become available, it is crucial to present it in a clear and comparative manner. The following table structure is recommended for summarizing quantitative data, such as binding affinities or half-maximal inhibitory concentrations (IC50) from competitive immunoassays.

Table 1: Hypothetical Cross-Reactivity Profile of a Monoclonal Antibody Raised Against Ingenol (B1671944) Mebutate

Ingenol AnalogChemical Structure Modification from Ingenol MebutateBinding Affinity (Kd, nM)Percent Cross-Reactivity (%)
Ingenol Mebutate-Value100
Ingenol-3-angelateIsomer of mebutateValueValue
Ingenol-5-angelatePositional isomerValueValue
Ingenol-3-hexanoateDifferent ester group at C3ValueValue
Ingenol-3-dodecanoateLonger ester chain at C3ValueValue
Ingenol (unsubstituted)Parent compoundValueValue

Note: The values in this table are placeholders and do not represent actual experimental data.

Experimental Protocols: Methodologies for Cross-Reactivity Assessment

The generation and characterization of antibodies against small molecules like ingenol analogs require specific and rigorous experimental protocols. The following outlines key methodologies that would be essential in such a study.

Hapten-Carrier Conjugate Synthesis and Immunization

Since small molecules like ingenol analogs are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the ingenol analog structure, distant from the key epitopes if possible, to allow for conjugation.

  • Conjugation to Carrier Protein: Covalently link the derivatized ingenol analog (hapten) to an immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker (e.g., EDC/NHS chemistry).

  • Immunization: Immunize animals (e.g., mice or rabbits) with the hapten-carrier conjugate along with an adjuvant to stimulate a robust immune response.

  • Titer Determination: Periodically collect serum from the immunized animals and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) with the ingenol analog conjugated to a different carrier protein (e.g., Ovalbumin) to avoid detecting antibodies against the primary carrier.

Monoclonal Antibody Production (Hybridoma Technology)
  • Fusion: Fuse spleen cells from the immunized animal with myeloma cells to create hybridoma cells.

  • Screening: Screen the resulting hybridoma clones for the production of antibodies that bind to the ingenol analog.

  • Cloning and Expansion: Select and subclone the hybridomas producing the desired antibodies to ensure monoclonality and stable antibody production.

  • Antibody Purification: Purify the monoclonal antibodies from the hybridoma culture supernatant using protein A/G affinity chromatography.

Competitive ELISA for Cross-Reactivity Profiling

Competitive ELISA is a standard method to determine the specificity and cross-reactivity of antibodies against small molecules.

  • Coating: Coat microtiter plates with the ingenol analog-protein conjugate (e.g., Ingenol Mebutate-OVA).

  • Competition: Pre-incubate a fixed concentration of the anti-ingenol analog antibody with varying concentrations of the parent ingenol analog (for the standard curve) or other ingenol analogs (for cross-reactivity testing).

  • Incubation: Add the antibody-analog mixture to the coated plate. The free antibody will bind to the coated antigen.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance. The signal intensity is inversely proportional to the concentration of the free ingenol analog in the solution.

  • Data Analysis: Calculate the IC50 values (the concentration of the analog that inhibits 50% of the antibody binding) for each analog. The percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of Parent Analog / IC50 of Test Analog) x 100

Visualization of Experimental Concepts

Diagrams created using Graphviz can effectively illustrate the workflows and principles behind these experimental processes.

experimental_workflow cluster_hapten Hapten-Carrier Conjugation cluster_immuno Immunization & Antibody Production cluster_elisa Competitive ELISA Ingenol Ingenol Analog Conjugate Ingenol-Carrier Conjugate Ingenol->Conjugate Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immunization Immunization of Animal Conjugate->Immunization cluster_immuno cluster_immuno Hybridoma Hybridoma Production Immunization->Hybridoma mAb Monoclonal Antibody Hybridoma->mAb Competition Competition (mAb + Analog) mAb->Competition Plate Coated Plate (Ingenol-OVA) Detection Detection Plate->Detection Competition->Detection Incubation cluster_elisa cluster_elisa

Figure 1: A simplified workflow for the generation and testing of monoclonal antibodies against ingenol analogs.

competitive_elisa_principle cluster_high_affinity High Affinity Analog (e.g., Ingenol Mebutate) cluster_low_affinity Low Affinity Analog (Cross-reactant) cluster_no_affinity Non-binding Analog mAb1 mAb Analog1 Analog mAb1->Analog1 Binds Strongly mAb2 mAb Analog2 Analog mAb2->Analog2 Binds Weakly mAb3 mAb Analog3 Analog

Figure 2: Conceptual representation of antibody binding affinity to different ingenol analogs in a competitive assay.

Signaling Pathways

Ingenol mebutate is known to activate Protein Kinase C (PKC), leading to a dual mechanism of action: rapid lesion necrosis followed by a specific immune response. While antibodies are involved in the latter part of this response (antibody-dependent cellular cytotoxicity), this is a downstream effect of the drug's action on cells, not a direct interaction of an antibody with the ingenol molecule itself. Therefore, a signaling pathway diagram depicting an antibody binding to an ingenol analog is not applicable in this context.

Comparing the stability of Ingenol-5,20-acetonide to other protected ingenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of ingenol (B1671944) chemistry, the stability of protecting groups is a critical parameter influencing experimental outcomes and therapeutic potential. This guide provides a comparative analysis of the stability of Ingenol-5,20-acetonide against other common protected forms of ingenol, supported by established principles of organic chemistry and available data on ingenol derivatives.

Ingenol, a diterpenoid natural product, and its derivatives are potent modulators of Protein Kinase C (PKC), making them valuable tools in cancer and HIV latency research. However, the polyhydroxylated nature of the ingenol core necessitates the use of protecting groups during synthesis and analogue development. The choice of these protecting groups significantly impacts the chemical stability of the resulting compound. Here, we compare the stability of this compound with other protected ingenols, primarily focusing on ester derivatives.

Comparative Stability Analysis

While direct, side-by-side quantitative stability studies on a wide range of protected ingenols are not extensively available in the public domain, a robust comparison can be drawn from the fundamental chemical properties of the protecting groups themselves and from data on related ingenol compounds.

Key Stability Considerations:

  • Hydrolytic Stability: The susceptibility of the protecting group to cleavage by water, often catalyzed by acid or base.

  • Enzymatic Stability: The potential for cleavage by enzymes, such as esterases, present in biological systems.

  • Acyl Migration: The intramolecular transfer of an acyl (ester) group from one hydroxyl to another, a known issue with ingenol esters.

Based on these considerations, this compound, which protects the C5 and C20 hydroxyl groups as a cyclic acetal (B89532), generally offers superior stability compared to ingenol esters.

Table 1: Qualitative Stability Comparison of Protected Ingenols

Protecting GroupProtected Ingenol ExampleStability to Acidic HydrolysisStability to Basic HydrolysisStability to EsterasesPropensity for Acyl MigrationOverall Stability Profile
5,20-Acetonide This compound Labile Stable Stable Not Applicable High (under neutral to basic conditions)
3-Angeloyl (Ester)Ingenol-3-angelateLabileLabileLabile High Low to Moderate
3,5,20-Tribenzoate (Ester)Ingenol-3,5,20-tribenzoateLabileLabileLabile ModerateLow to Moderate
3-O-TBDMS (Silyl Ether)Ingenol-3-O-TBDMSLabileStableStableNot ApplicableModerate to High

Summary of Findings:

  • This compound: The cyclic acetal structure is known to be significantly more stable towards hydrolysis than acyclic acetals and is generally stable under neutral to strongly basic conditions.[1][2][3] This stability is attributed to more favorable entropy of formation compared to acyclic acetals.[2] However, acetals are susceptible to cleavage under acidic conditions.[1][2][3] The deprotection of this compound is indeed achieved using aqueous hydrochloric acid.[4] This protecting group is not susceptible to enzymatic cleavage by esterases.

  • Ingenol Esters (e.g., Ingenol-3-angelate): Ester protecting groups are susceptible to hydrolysis under both acidic and basic conditions. Furthermore, they can be readily cleaved by esterases present in biological media, which can be a desirable property for prodrugs but a drawback for in vitro studies requiring a stable compound.[5] A significant challenge with ingenol esters is their propensity for acyl migration. For instance, the angelate group in ingenol-3-angelate (ingenol mebutate) can migrate to the C5 and C20 positions, which can affect its biological activity and complicates its handling and storage.[6] Structural modifications, such as acetylation at the C20 position, have been explored to inhibit this acyl migration and improve stability.[6]

  • Ingenol Silyl Ethers (e.g., TBDMS): Silyl ethers offer good stability under basic conditions but are readily cleaved by acid. Their stability can be tuned by the steric bulk of the substituents on the silicon atom. They are generally stable to enzymatic degradation by esterases.

Experimental Protocols

While specific comparative stability studies for this compound are not detailed in the available literature, a general approach for assessing the stability of protected ingenols would involve forced degradation studies.

General Protocol for Forced Degradation Study

Objective: To determine the intrinsic stability of the ingenol derivative under various stress conditions and to identify potential degradation products.

Materials:

  • Protected ingenol compound (e.g., this compound, Ingenol-3-angelate)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H2O2)

  • Buffers (e.g., phosphate (B84403) buffer at various pH values)

  • Esterase solution (e.g., porcine liver esterase)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 1, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for specific time points.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for specific time points.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to UV light.

    • Enzymatic Degradation (for esters): Incubate the stock solution in a buffered solution containing a known concentration of esterase at 37°C.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point. Determine the degradation rate and half-life under each stress condition.

Signaling Pathways and Experimental Workflows

Ingenol derivatives primarily exert their biological effects through the activation of Protein Kinase C (PKC). This activation triggers downstream signaling cascades, most notably the NF-κB pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC IKK IKK Complex PKC->IKK Phosphorylation Ingenol Ingenol Derivative Ingenol->PKC Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB NFkB_p50 p50 NFkB_complex NF-κB Complex (p50/p65) NFkB_p65 p65 NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocation IkB_NFkB->NFkB_complex Degradation of IκB DNA DNA NFkB_nucleus->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: Ingenol-mediated activation of the canonical NF-κB signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Stock Solution of Protected Ingenol stress Application of Stress Condition (Acid, Base, Enzyme, etc.) start->stress sampling Sampling at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Degradation Rate, Half-life) hplc->data end Stability Profile data->end

Caption: General experimental workflow for comparative stability analysis.

Conclusion

The selection of a protecting group for the ingenol core is a critical decision in the design of synthetic routes and the development of new therapeutic agents. This compound offers a robust and stable scaffold that is resistant to basic and enzymatic degradation, making it an excellent choice for applications where stability is paramount. In contrast, ingenol esters, while potentially useful as prodrugs, exhibit lower chemical stability due to their susceptibility to hydrolysis and acyl migration. Researchers should carefully consider the experimental or therapeutic context to select the most appropriate protected ingenol for their needs.

References

The Quest for Ingenol: A Cost-Effectiveness Analysis of Natural Extraction versus Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the economic and scientific viability of producing the potent diterpenoid ingenol (B1671944), a critical precursor for the anti-cancer drug ingenol mebutate, reveals a nuanced landscape where both natural sourcing and chemical synthesis present distinct advantages and challenges. This guide provides a detailed analysis of the precursors, experimental protocols, and cost-effectiveness of these divergent approaches, offering valuable insights for researchers, scientists, and drug development professionals.

Ingenol, a complex diterpenoid, is the active pharmaceutical ingredient in Picato®, a topical treatment for actinic keratosis. Historically, the primary source of ingenol has been extraction from plants of the Euphorbia genus, particularly Euphorbia peplus. However, the low yields and complexities of agricultural production have driven the development of sophisticated total synthesis routes, with the most notable starting from the readily available monoterpene, (+)-3-carene. This guide dissects the cost-effectiveness of these two primary precursor pathways.

Quantitative Performance Comparison

The economic feasibility of any production method hinges on a delicate balance of precursor cost, process efficiency, and final product yield. The following table summarizes the key quantitative metrics for the natural extraction and total synthesis of ingenol.

ParameterNatural Precursor: Euphorbia peplusSynthetic Precursor: (+)-3-Carene
Precursor Cost €59 - €185 per kg (fresh plant material)[1][2]~$2.30 - $4.20 per kg (Industrial bulk pricing)
Overall Yield ~43.8 mg of ingenol mebutate per kg of fresh plant material[1][2]~1.2% overall yield from (+)-3-carene[3][4]
Process Complexity Multi-step extraction and purification14-step chemical synthesis[3][4][5]
Estimated Final Cost €38 per mg of ingenol mebutate[1][2]Estimated to be competitive, but highly dependent on reagent and solvent costs at scale.
Scalability Dependent on agricultural factors and land availability.Potentially high, limited by manufacturing capacity.
Environmental Impact Land use, solvent consumption for extraction.Significant solvent and reagent usage.

Natural Precursor: Extraction from Euphorbia peplus

The traditional method of obtaining ingenol involves its extraction from Euphorbia peplus, a common plant known as petty spurge. This approach benefits from a renewable resource but is hampered by low and variable yields.

Experimental Protocol: Extraction and Purification

A typical protocol for extracting ingenol mebutate from E. peplus involves the following steps:

  • Harvesting and Biomass Preparation: The aerial parts of the plant are harvested and can be either freshly processed or dried.

  • Extraction: The plant material is macerated and extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.[1][6] One effective method involves extraction with ethyl acetate at elevated temperatures (120 °C), which has been shown to provide higher yields.[1][2]

  • Purification: The crude extract undergoes a series of chromatographic purification steps, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate ingenol mebutate.

G cluster_0 Natural Precursor Pathway Euphorbia Euphorbia peplus Cultivation Harvest Harvesting & Biomass Prep Euphorbia->Harvest Growth Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Ingenol Ingenol Mebutate Purification->Ingenol

Fig. 1: Workflow for Ingenol Extraction from Euphorbia peplus.

Synthetic Precursor: Total Synthesis from (+)-3-Carene

The landmark 14-step total synthesis of (+)-ingenol from the inexpensive and naturally abundant monoterpene (+)-3-carene, developed by the Baran group, represents a significant breakthrough in providing a scalable, non-agricultural source of this valuable compound.[3][4][5]

Experimental Protocol: 14-Step Total Synthesis (Simplified Overview)

The synthesis is a complex sequence of reactions, but can be broadly outlined as follows:

  • Initial Chlorination and Ozonolysis: (+)-3-carene undergoes stereoselective chlorination followed by ozonolysis to create a key intermediate.[4]

  • Ring Formation: A series of reactions, including an aldol (B89426) reaction and a Pauson-Khand reaction, are employed to construct the intricate polycyclic core of ingenol.[4][7]

  • Stereochemical Control and Functionalization: Several steps are dedicated to establishing the correct stereochemistry and introducing the necessary hydroxyl groups, culminating in the formation of (+)-ingenol.[4][7]

G cluster_1 Synthetic Precursor Pathway Carene (+)-3-Carene Cyclase Cyclase Phase (Ring Construction) Carene->Cyclase Steps 1-7 Oxidase Oxidase Phase (Functionalization) Cyclase->Oxidase Steps 8-14 Ingenol_syn (+)-Ingenol Oxidase->Ingenol_syn

Fig. 2: Two-Phase Strategy for the Total Synthesis of (+)-Ingenol.

Cost-Effectiveness Analysis

Natural Precursor Route: The primary cost drivers for this method are the cultivation and harvesting of Euphorbia peplus. A study on vertical hydroponic farming estimated the cost of fresh plant material to be between €59 and €185 per kilogram.[1][2] While the extraction process adds to the cost, the final price of €38 per milligram of ingenol mebutate provides a clear benchmark.[1][2] The major drawbacks are the low yield, reliance on agricultural success, and potential for batch-to-batch variability.

Synthetic Precursor Route: The starting material, (+)-3-carene, is significantly cheaper, with industrial prices estimated to be in the range of a few dollars per kilogram. However, the 14-step synthesis involves numerous reagents, solvents, and purification steps, each adding to the overall cost. A detailed cost analysis would require a thorough breakdown of each synthetic step's material and labor costs, which is beyond the scope of publicly available data. Nevertheless, the high efficiency of the Baran synthesis (1.2% overall yield is considered very good for a molecule of this complexity) and the low cost of the starting material suggest that this route can be economically competitive, especially at a large scale where the costs of specialized reagents can be minimized.

Logical Framework for Precursor Selection

The choice between natural extraction and total synthesis is not straightforward and depends on various factors.

G cluster_Natural cluster_Synthetic Decision Ingenol Production Strategy Natural Natural Extraction (Euphorbia peplus) Decision->Natural Factors Favoring Synthetic Total Synthesis ((+)-3-Carene) Decision->Synthetic Factors Favoring Established Established Process Renewable Renewable Source Lower_R_D Lower Initial R&D Scalability High Scalability Consistency Batch Consistency Independence Independence from Agriculture Analog Facilitates Analog Synthesis

Fig. 3: Decision Framework for Ingenol Precursor Selection.

Conclusion

Both the natural extraction and total synthesis of ingenol offer viable, yet distinct, pathways for its production. The natural precursor route, while seemingly straightforward, is encumbered by the inherent limitations of agriculture, leading to a relatively high final cost per milligram. The synthetic route, particularly the 14-step synthesis from (+)-3-carene, presents a highly promising alternative. Despite its complexity, the low cost of the starting material and the efficiency of the synthesis suggest that it could be a more cost-effective and scalable solution in the long run, free from the vagaries of plant cultivation. The ability to readily synthesize analogs for further drug discovery also adds significant value to the total synthesis approach. Ultimately, the optimal choice of precursor will depend on the specific production scale, economic considerations, and long-term strategic goals of the manufacturer.

References

Benchmarking New Ingenol Analogs Against Established PKC Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new ingenol (B1671944) analogs with established Protein Kinase C (PKC) activators, such as phorbol (B1677699) esters and bryostatins. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies by providing a comprehensive overview of the performance and characteristics of these compounds, supported by experimental data.

Introduction to PKC Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses. Consequently, PKC has emerged as a significant therapeutic target for a range of diseases, including cancer and neurological disorders. The activation of conventional and novel PKC isoforms is typically triggered by the second messenger diacylglycerol (DAG). Several classes of natural and synthetic compounds that mimic the action of DAG have been developed as potent modulators of PKC activity. This guide focuses on comparing a newer class of PKC activators, ingenol analogs, with well-established activators like Phorbol 12-myristate 13-acetate (PMA) and Bryostatin-1.

Comparative Analysis of PKC Activators

The efficacy and selectivity of PKC activators are critical determinants of their biological effects. The following tables summarize key quantitative data for new ingenol analogs and established PKC activators, focusing on their binding affinity, potency in activating specific PKC isoforms, and their effects on downstream cellular processes.

Table 1: Binding Affinity (Ki) and Potency (EC50/IC50) of PKC Activators

This table provides a comparative overview of the binding affinities (Ki) and the effective or inhibitory concentrations (EC50/IC50) of various PKC activators for different PKC isoforms. Lower values indicate higher affinity and potency.

Compound ClassCompoundPKC IsoformBinding Affinity (Ki) (nM)Potency (EC50/IC50) (nM)Reference
Ingenol Analogs Ingenol-3-angelate (I3A)PKCα0.3 ± 0.02-[1]
PKCβ0.105 ± 0.019-[1]
PKCγ0.162 ± 0.004-[1]
PKCδ0.376 ± 0.041-[1]
PKCε0.171 ± 0.015-[1]
IngenolPKC30,00030,000 - 1,000,000 (cell-based)[2]
Ingenol-based Probe (9)PKCδ-~100 (activity)[3]
Phorbol Esters Phorbol 12-myristate 13-acetate (PMA)PKC (general)-11.7 (EC50 for NF-κB activation)[4]
Bryostatins Bryostatin-1PKC (general)1.35-
PKCα1.35-[5]
PKCβ20.42-[5]
PKCδ0.26-[5]
PKCε0.24-[5]

Note: The experimental conditions for determining these values may vary between studies. Please refer to the cited literature for specific details.

Table 2: Cellular Activity of New Ingenol Analogs

This table presents data on the cellular effects of newly synthesized ingenol analogs, providing insights into their functional consequences beyond direct PKC activation.

CompoundIL-8 Induction (EC50, nM) in HaCaT cellsOxidative Burst (EC50, nM) in PMNsHeLa Cell Cytotoxicity (CC50, nM)Reference
Ingenol Mebutate2.30.630[3]
Analog 7a 1.60.420[3]
Analog 7b 1.80.525[3]
Analog 7c 2.00.528[3]
Analog 7d >1000>1000>10000[3]
Analog 7e 5.51.260[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental approaches used to benchmark these compounds, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for comparing PKC activators.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG PKC_mem Active PKC DAG->PKC_mem activates Substrate_unphos Substrate (unphosphorylated) PKC_mem->Substrate_unphos phosphorylates PKC_cyto Inactive PKC PKC_cyto->PKC_mem translocates to membrane Substrate_phos Substrate (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular Response Substrate_phos->Cellular_Response leads to Activator Ingenol Analog / PMA / Bryostatin Activator->PKC_mem mimics DAG Ligand Ligand Ligand->GPCR

Canonical PKC Signaling Pathway Activation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Binding_Assay PKC Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Kinase_Assay PKC Kinase Activity Assay (Determine EC50/IC50) Kinase_Assay->Data_Analysis Translocation_Assay PKC Translocation Assay (Cellular Potency) Translocation_Assay->Data_Analysis Downstream_Assay Downstream Functional Assays (e.g., Cytokine Release, Gene Expression) Downstream_Assay->Data_Analysis Activator_Selection Select Ingenol Analogs and Established Activators Activator_Selection->Binding_Assay Activator_Selection->Kinase_Assay Activator_Selection->Translocation_Assay Activator_Selection->Downstream_Assay

Experimental Workflow for Comparing PKC Activators.

Detailed Experimental Protocols

In Vitro PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)

This protocol describes a method to quantify the in vitro activity of PKC isoforms by measuring the phosphorylation of a specific peptide substrate.

Materials:

  • Purified recombinant PKC isoforms

  • PKC activator (Ingenol analog, PMA, or Bryostatin-1)

  • PKC substrate peptide-coated 96-well plate

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Phospho-specific primary antibody against the substrate peptide

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PKC activators. Prepare the kinase reaction buffer and ATP solution.

  • Enzyme and Activator Incubation: To each well of the substrate-coated plate, add the purified PKC isoform and the corresponding dilution of the PKC activator. Incubate for 10-15 minutes at room temperature to allow for activator binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a final concentration of 100 µM ATP to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Washing: Stop the reaction by washing the wells three times with wash buffer.

  • Primary Antibody Incubation: Add the diluted phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add the diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Signal Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development. Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of phosphorylated substrate and thus to the PKC activity.

Cellular PKC Translocation Assay (GFP-tagged Isoforms)

This protocol describes a method to visualize and quantify the translocation of specific PKC isoforms from the cytosol to the plasma membrane upon activation in living cells.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Expression vector encoding a GFP-tagged PKC isoform

  • Transfection reagent

  • Cell culture medium and supplements

  • PKC activators (Ingenol analog, PMA, or Bryostatin-1)

  • Confocal microscope equipped with a live-cell imaging chamber

  • Image analysis software

Procedure:

  • Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for microscopy. Transfect the cells with the GFP-tagged PKC isoform expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

  • Cell Treatment: Replace the culture medium with an imaging medium (e.g., phenol (B47542) red-free DMEM). Place the dish on the confocal microscope stage equilibrated to 37°C and 5% CO2.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells, showing the initial cytosolic distribution of the GFP-tagged PKC isoform.

  • Activator Addition: Add the PKC activator at the desired final concentration to the imaging medium.

  • Time-Lapse Imaging: Acquire a time-lapse series of fluorescence images to monitor the translocation of the GFP-tagged PKC from the cytosol to the plasma membrane over time.

  • Data Analysis: Quantify the fluorescence intensity at the plasma membrane and in the cytosol for each cell at different time points using image analysis software. The ratio of membrane to cytosolic fluorescence is a measure of PKC translocation and activation.

Conclusion

The selection of a PKC activator for research or therapeutic development requires careful consideration of its potency, isoform selectivity, and downstream cellular effects. While phorbol esters like PMA are potent and widely used, they often lack isoform selectivity and can have tumor-promoting effects. Bryostatin-1 offers a different profile with potential therapeutic benefits but can also exhibit complex and sometimes antagonistic effects. New ingenol analogs represent a promising class of PKC activators with the potential for improved therapeutic indices. The data and protocols presented in this guide are intended to provide a framework for the rational comparison and selection of these powerful modulators of PKC signaling. Further head-to-head studies with a broader range of new ingenol analogs will be crucial for fully elucidating their therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of Ingenol-5,20-acetonide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the correct identification, segregation, and containment of chemical waste.[6][7][10][11] Improper disposal, such as sewering of hazardous pharmaceuticals, is prohibited to prevent environmental contamination.[5][12] All personnel handling chemical waste must be trained on proper procedures and emergency protocols.[5]

Quantitative Data on Waste Segregation

To facilitate clear and safe waste management, the following table outlines the segregation of different types of laboratory waste that may be generated when working with Ingenol-5,20-acetonide.

Waste TypeDescriptionContainer RequirementsDisposal Pathway
Solid Chemical Waste Unused or expired this compound powder.Original, tightly sealed manufacturer's container with a hazardous waste label.[7]Collection by institutional EHS for incineration at a licensed facility.[5]
Contaminated Lab Supplies (Solid) Gloves, kimwipes, bench paper, etc., contaminated with this compound.Double-bagged in clear plastic bags for visual inspection.[7]Collection by institutional EHS for incineration.
Contaminated Sharps Pipette tips, needles, or broken glass contaminated with this compound.Puncture-resistant sharps container labeled as "Hazardous Waste".[7]Collection by institutional EHS for specialized disposal.
Liquid Chemical Waste Solutions containing this compound (e.g., in DMSO, methanol, dichloromethane).[2]Compatible, leak-proof, screw-cap container with a hazardous waste label.[7][10] Store in secondary containment.[7]Collection by institutional EHS for incineration.[5]
Empty Chemical Containers Original containers of this compound.Triple-rinse with a suitable solvent; collect rinsate as hazardous liquid waste.[10] Deface the label.Dispose of in regular trash after decontamination, or as directed by EHS.[10]

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol details the necessary steps for the safe disposal of this compound waste. This procedure should be performed in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • Personal Protective Equipment (PPE) Confirmation: Before handling any waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation: At the point of generation, carefully segregate the waste according to the categories outlined in the table above. Avoid mixing different waste streams.

  • Containerization:

    • Solid Waste: For pure this compound, if possible, use the original manufacturer's container.[11] For contaminated lab supplies, use clearly labeled, double-bagged plastic bags.[7]

    • Liquid Waste: Use a designated, chemically compatible container with a secure, leak-proof screw cap.[7][10] Do not fill the container beyond 90% capacity to allow for expansion. The container must be stored in a secondary containment bin capable of holding 110% of the volume of the primary container.[7]

  • Labeling:

    • Affix a "Hazardous Waste" label to every waste container.

    • The label must include:

      • The full chemical name: "this compound" and any solvents.

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

      • The specific hazards (e.g., "Toxic," "Irritant" - as a precaution).

  • Storage:

    • Store all waste containers in the designated SAA.[6]

    • Ensure containers are securely closed at all times, except when adding waste.[7][10]

    • Segregate incompatible waste types (e.g., acids from bases, oxidizers from organics).[6]

  • Request for Pickup:

    • Once a waste container is full or reaches the institutional time limit for accumulation (e.g., 90 days), submit a hazardous waste pickup request to your EHS office.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Final Disposal Pathway start Generate Waste (this compound) is_solid Solid Waste? start->is_solid is_sharp Contaminated Sharp? is_solid->is_sharp No solid_waste Containerize: Original container or double-bagged plastic. Label as Hazardous. is_solid->solid_waste Yes is_liquid Liquid Waste? is_sharp->is_liquid No sharp_waste Containerize: Puncture-resistant sharps container. Label as Hazardous. is_sharp->sharp_waste Yes is_empty_container Empty Container? is_liquid->is_empty_container No liquid_waste Containerize: Compatible, sealed container in secondary containment. Label as Hazardous. is_liquid->liquid_waste Yes empty_container Decontaminate: Triple-rinse with solvent. Collect rinsate as hazardous liquid waste. is_empty_container->empty_container Yes ehs_pickup Store in SAA & Request EHS Pickup is_empty_container->ehs_pickup No solid_waste->ehs_pickup sharp_waste->ehs_pickup liquid_waste->ehs_pickup trash Dispose of container in regular trash empty_container->trash

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for guidance.

References

Personal protective equipment for handling Ingenol-5,20-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Ingenol-5,20-acetonide. Given the potent biological activity of related ingenol (B1671944) esters, a cautious approach is mandatory. Personnel should treat this compound as a highly potent and hazardous compound.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for all procedures involving this compound in its solid form or in solution.

PPE CategorySpecification
Hand Protection Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. For extended handling, consider gloves with a thickness of at least 5 mil.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A full-face shield must be worn over safety glasses when handling solutions that could splash or when working with powder outside of a containment system.
Body Protection A disposable, solid-front, back-tying laboratory gown made of a low-permeability material such as polyethylene-coated polypropylene. Cuffs should be tucked into the inner gloves.
Respiratory Protection For handling the solid compound outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a P100 (HEPA) filter is required.
Foot Protection Closed-toe, non-perforated shoes that fully cover the feet are mandatory in the laboratory. Disposable shoe covers should be worn when there is a risk of spills.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.

  • The primary container should be stored within a clearly labeled, sealed, and unbreakable secondary container.

  • Store in a secure, well-ventilated, and access-restricted area at the recommended temperature (-20°C for long-term storage).

2. Weighing the Compound:

  • All weighing of solid this compound must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.

  • Use dedicated weighing tools (spatulas, weigh paper). Decontaminate these tools immediately after use.

  • Handle the compound gently to avoid creating dust.

3. Solution Preparation:

  • All solution preparation must be performed in a chemical fume hood.

  • Use a disposable, plastic-backed absorbent liner on the work surface to contain any potential spills.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Ensure all manipulations are performed over a disposable, absorbent work surface liner.

  • After completing the work, decontaminate all surfaces and equipment.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh paper, and any other disposable materials. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination: Decontaminate all non-disposable equipment (glassware, spatulas, etc.) that has come into contact with the compound. The appropriate decontamination procedure should be developed in consultation with your institution's EHS office. A common approach for similar compounds involves rinsing with a solution that can degrade the compound, followed by a thorough wash with an appropriate solvent and then soap and water. Collect all rinseate as hazardous liquid waste.

Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Equipment Decontaminate Equipment Conduct Experiment->Decontaminate Equipment Dispose Waste Dispose Waste Decontaminate Equipment->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.